Technical Documentation Center

4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid
  • CAS: 90146-79-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Synthesis, and Pharmacological Profiling of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic Acid

Executive Summary The rational design of small-molecule inhibitors often relies on the functionalization of privileged scaffolds to achieve high target affinity and selectivity. 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule inhibitors often relies on the functionalization of privileged scaffolds to achieve high target affinity and selectivity. 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (CAS No.: 90146-79-5)[1] is a highly specialized, electron-deficient indole derivative that offers a unique combination of hydrogen bonding, electrostatic, and covalent-binding capabilities. This whitepaper provides a comprehensive technical breakdown of its structural dynamics, a self-validating synthetic protocol, and its strategic application in modern drug discovery, particularly in the realm of targeted covalent inhibitors (TCIs) and metalloenzyme modulation.

Structural and Electronic Profiling

The pharmacological utility of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid stems from the stereoelectronic interplay of its four distinct functional zones:

  • The Indole Core: Traditionally an electron-rich aromatic system, the indole ring in this molecule is significantly modulated by its substituents. It serves as a rigid, planar hydrophobic anchor capable of π−π stacking within aromatic clefts of target proteins.

  • 4-Nitro Group (-NO 2​ ): Positioned at the C4 carbon, this strongly electron-withdrawing group pulls electron density away from the pyrrole ring. This inductive effect lowers the pKa of the indole -NH, enhancing its capacity as a hydrogen bond donor. Furthermore, the steric bulk of the nitro group at the 4-position restricts the rotational freedom of the adjacent 3-sulfanyl group, locking it into a predictable vector for target engagement.

  • 3-Sulfanyl Group (-SH): The mercapto group is a potent, redox-sensitive nucleophile. Because of the electron-withdrawing nature of the adjacent 4-nitro group, the thiolate anion is stabilized, effectively lowering the pKa of the -SH group compared to standard aliphatic thiols. This ensures a higher proportion of the reactive thiolate species at physiological pH, making it an ideal warhead for coordinating zinc in metalloproteases or forming reversible covalent disulfide bonds with active-site cysteines.

  • 2-Carboxylic Acid (-COOH): This moiety provides excellent aqueous solubility and acts as a critical pharmacophore for forming salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine) in enzyme binding pockets.

Physicochemical Properties

The baseline physicochemical metrics of this scaffold make it an excellent lead-like building block for modular drug design.

PropertyValueImplication for Drug Design
Molecular Formula C 9​ H 6​ N 2​ O 4​ SDefines baseline atomic composition.
Molecular Weight 238.22 g/mol Highly efficient lead-like scaffold (MW < 300 Da).
CAS Registry Number 90146-79-5Unique identifier for catalog sourcing[1].
Hydrogen Bond Donors 3 (-NH, -SH, -COOH)Facilitates extensive target-site anchoring.
Hydrogen Bond Acceptors 5 (-NO 2​ , -COOH, -SH)Enables interactions with backbone amides.
Estimated cLogP ~1.8Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area 119.5 ŲSuggests low blood-brain barrier (BBB) penetration, ideal for peripheral targets.

Synthetic Methodology & Protocols

The synthesis of 3-mercaptoindole-2-carboxylic acids requires careful control of oxidation states to prevent dimerization or degradation of the indole core[2]. The following protocol details a robust, two-step procedure starting from ethyl 4-nitro-1H-indole-2-carboxylate, utilizing an oxidative sulfenylation methodology originally pioneered by Harris[3].

SynthesisWorkflow SM Starting Material Ethyl 4-nitroindole-2-carboxylate Step1 Electrophilic Sulfenylation (Thiourea, I2, KI) SM->Step1 Int1 Isothiouronium Intermediate Step1->Int1 Step2 Alkaline Hydrolysis & Saponification (NaOH, EtOH, Reflux) Int1->Step2 Int2 Thiolate-Carboxylate Dianion Step2->Int2 Step3 Acidification (HCl, pH 2.0) Int2->Step3 Product 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid Step3->Product

Fig 1. Step-by-step synthetic workflow for the title compound.

Step 1: Electrophilic Sulfenylation (Isothiouronium Salt Formation)
  • Causality & Logic: We utilize ethyl 4-nitro-1H-indole-2-carboxylate rather than the free acid to prevent premature decarboxylation. Iodine (solubilized by KI) is selected as a mild oxidant to generate a reactive sulfenyl iodide species from thiourea in situ. This ensures regioselective electrophilic aromatic substitution at the nucleophilic C3 position without over-oxidizing the delicate indole double bond.

  • Procedure:

    • Dissolve 10 mmol of ethyl 4-nitro-1H-indole-2-carboxylate and 12 mmol of thiourea in 50 mL of ethanol.

    • Prepare a solution of 11 mmol I 2​ and 22 mmol KI in 20 mL of water.

    • Add the I 2​ /KI solution dropwise to the indole mixture at room temperature over 30 minutes.

    • Stir for 4 hours.

  • Self-Validation Check: The reaction mixture will shift from a clear solution to a thick yellow suspension as the S-(4-nitro-2-(ethoxycarbonyl)-1H-indol-3-yl)isothiouronium iodide salt precipitates. TLC (DCM:MeOH 9:1) should confirm the total consumption of the starting material. Filter and wash the precipitate with cold ethanol.

Step 2: One-Pot Saponification and Thiol Deprotection
  • Causality & Logic: Alkaline hydrolysis is used to simultaneously cleave the isothiouronium group (unmasking the free thiol) and saponify the ethyl ester to the carboxylic acid[2]. Strict anaerobic conditions are mandatory here; the newly unmasked 3-sulfanyl group is highly prone to oxidative dimerization into a disulfide in basic media.

  • Procedure:

    • Suspend the isolated isothiouronium salt in 40 mL of degassed ethanol.

    • Add 20 mL of a degassed 2M NaOH aqueous solution.

    • Purge the reaction vessel with Argon and heat to reflux for 2 hours under a positive Argon atmosphere.

  • Self-Validation Check: Upon heating, the suspension will dissolve into a deep red solution, indicating the formation of the soluble thiolate-carboxylate dianion.

Step 3: Acidification and Isolation
  • Procedure: Cool the reaction mixture to 0 °C in an ice bath. While maintaining rigorous stirring, add 2M HCl dropwise until the pH reaches 2.0.

  • Self-Validation Check: A bright yellow/orange precipitate of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid will form immediately. (Note: A pale or white precipitate suggests incomplete ester hydrolysis or unwanted disulfide formation). Filter the solid under vacuum, wash with degassed water, and dry under high vacuum.

Application in Drug Design: Covalent Targeting & Metalloprotease Inhibition

The unique topography of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid makes it an exceptional warhead for inhibiting zinc-dependent metalloenzymes (such as Matrix Metalloproteinases [MMPs] or Histone Deacetylases[HDACs]).

The 3-sulfanyl group acts as a strong, soft Lewis base, perfectly primed to displace water and coordinate with the catalytic Zn 2+ ion in the enzyme's active site. Concurrently, the 2-carboxylic acid engages in critical hydrogen bonding with the enzyme backbone, while the 4-nitro group occupies the adjacent S1' specificity pocket, providing steric bulk that enhances isoform selectivity.

BindingLogic Ligand 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid SH 3-Sulfanyl (-SH) Ligand->SH COOH 2-Carboxylic Acid (-COOH) Ligand->COOH NO2 4-Nitro (-NO2) Ligand->NO2 Indole Indole Core Ligand->Indole Target1 Zinc Coordination (Metalloproteases) SH->Target1 Target2 Salt Bridge / H-Bonding (Arg/Lys Residues) COOH->Target2 Target3 Steric Clash / S1' Pocket (Selectivity Filter) NO2->Target3 Target4 Pi-Pi Stacking (Aromatic Cleft) Indole->Target4

Fig 2. Pharmacophore mapping and target interaction logic.

Alternatively, in the context of kinase inhibition, the reactive -SH group can be utilized to form a reversible covalent disulfide bond with non-catalytic cysteine residues located near the ATP-binding cleft, offering a mechanism to achieve prolonged target residence time without permanent enzyme inactivation.

References

  • Arya, V. P., et al. (1981). Derivatives of 3-Mercaptoindole--Synthesis of a Potent Vasoconstrictor, 3-(2-Imidazolin-2-ylthio)indole (Tinazoline). Indian Journal of Chemistry, 20B, 672-679.[Link]

  • Harris, R. L. N. (1969). The oxidation of thiourea in the presence of indoles. Tetrahedron Letters, 10(51), 4465-4466.[Link]

Sources

Exploratory

Spectroscopic Fingerprinting of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the novel co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the novel compound 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid. While direct experimental data for this specific molecule is not widely available in public repositories, this document, authored from the perspective of a Senior Application Scientist, will provide a robust predictive framework based on the analysis of its constituent chemical moieties and data from structurally analogous compounds. This approach is designed to empower researchers in identifying and characterizing this molecule in complex matrices.

Introduction: The Structural and Scientific Context

4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is a multifaceted indole derivative with significant potential in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds. The strategic placement of a nitro group, a sulfanyl group, and a carboxylic acid at the 4, 3, and 2 positions, respectively, imparts unique electronic and steric properties that can modulate its interaction with biological targets. Accurate and unambiguous structural elucidation is the cornerstone of any research and development endeavor. This guide will provide the foundational spectroscopic knowledge required for such characterization.

Indole derivatives are known to play various roles in biological systems, and the introduction of specific functional groups can lead to novel therapeutic agents. For instance, indole-2-carboxylic acid derivatives have been explored for their potential as anticancer and antibacterial agents.[1] The addition of a nitro group can influence the molecule's electronic properties and potential for bioactivity.[2][3][4]

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (C₉H₆N₂O₄S), the expected monoisotopic mass is approximately 238.0052 Da.

Predicted Mass Spectrum Analysis
  • Molecular Ion Peak ([M]+• or [M-H]⁻): In positive-ion mode (e.g., Electrospray Ionization - ESI+), a prominent peak at m/z 239.0125, corresponding to the protonated molecule [M+H]⁺, is anticipated. In negative-ion mode (ESI-), a peak at m/z 237.0000, representing the deprotonated molecule [M-H]⁻, would be the primary ion observed, given the acidic nature of the carboxylic acid. PubChemLite provides predicted collision cross-section data for the related 4-nitro-1H-indole-2-carboxylic acid, which can serve as a reference for ion mobility studies.[5]

  • Key Fragmentation Pathways: The fragmentation pattern will be dictated by the relative stability of the resulting ions. Expected fragmentation includes:

    • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid is a common fragmentation pathway for such compounds, leading to a fragment ion at m/z 194.

    • Loss of NO₂ (46 Da): The nitro group can be lost, resulting in a fragment at m/z 192.

    • Loss of the sulfanyl group (SH, 33 Da): Cleavage of the C-S bond would yield a fragment at m/z 205.

The following diagram illustrates the predicted fragmentation workflow.

M [M+H]⁺ m/z = 239 F1 Loss of CO₂ (m/z = 195) M->F1 - 44 Da F2 Loss of NO₂ (m/z = 193) M->F2 - 46 Da F3 Loss of SH (m/z = 206) M->F3 - 33 Da

Caption: Predicted ESI-MS/MS fragmentation of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization (ESI) source.

  • ESI Source Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: -40 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Acquire data in the m/z range of 50-500. Perform MS/MS analysis on the parent ion (m/z 237) to confirm the fragmentation pattern.

This protocol is a self-validating system. The high-resolution measurement of the parent and fragment ions provides exact mass data, confirming the elemental composition at each stage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the N-H proton, the S-H proton, and the carboxylic acid proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Rationale
COOH12.0 - 14.0Broad Singlet-The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[6]
NH11.0 - 12.5Singlet-The indole N-H proton chemical shift is influenced by the electron-withdrawing nitro group. For comparison, the N-H proton in 4-nitroindole appears around 12.0 ppm.[7]
H58.0 - 8.2Doublet~8-9This proton is ortho to the electron-withdrawing nitro group, leading to a downfield shift.
H67.3 - 7.5Triplet~8This proton is coupled to both H5 and H7.
H77.8 - 8.0Doublet~7-8This proton is deshielded by the aromatic ring current.
SH3.5 - 5.0Singlet-The chemical shift of a thiol proton can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached functional groups. A simulated ¹³C NMR spectrum of a related compound provides a useful reference.[8]

Carbon Predicted Chemical Shift (ppm) Rationale
C=O165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded.[6]
C4140 - 145The carbon attached to the nitro group is deshielded.
C7a135 - 140Aromatic quaternary carbon.
C3a125 - 130Aromatic quaternary carbon.
C5120 - 125Aromatic CH carbon.
C6125 - 130Aromatic CH carbon.
C7115 - 120Aromatic CH carbon.
C2130 - 135The carbon attached to the carboxylic acid group.
C3110 - 115The carbon attached to the sulfanyl group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, 2s relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2s relaxation delay.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

The following diagram outlines the comprehensive NMR analysis workflow.

cluster_1d 1D NMR cluster_2d 2D NMR cluster_assignment Structural Assignment H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for complete structural elucidation using NMR spectroscopy.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a comprehensive, albeit predictive, overview of the key NMR and mass spectral features of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid. By leveraging data from structurally related compounds and established spectroscopic principles, researchers can confidently approach the characterization of this novel molecule. The detailed experimental protocols offer a starting point for robust and reliable data acquisition, forming a self-validating system for structural confirmation. As research on this and similar molecules progresses, the accumulation of experimental data will further refine these predictive models.

References

  • NP-MRD. 13C NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002877). Available from: [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • SpectraBase. 1,3-Dithiolane-2-carboxylic acid, 2-(4-nitro-1H-indol-3-yl)-, ethyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • PubChemLite. 4-nitro-1h-indole-2-carboxylic acid (C9H6N2O4). Available from: [Link]

  • NIST. Indole-2-carboxylic acid. NIST Chemistry WebBook. Available from: [Link]

  • Wang, Z. et al. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Med. Chem. Lett.6 , 1082-1087 (2015). Available from: [Link]

  • Royal Society of Chemistry. Spectra and physical data of (A2) :. Available from: [Link]

  • Xu, B. et al. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorg. Med. Chem. Lett.24 , 4349-4353 (2014). Available from: [Link]

  • Arslan, H. et al. FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. J. Struct. Chem.56 , 392-398 (2015). Available from: [Link]

  • Vasuja, C. et al. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. Bioorg. Med. Chem. Lett.26 , 1639-1644 (2016). Available from: [Link]

  • Sharma, V. et al. Mass spectral studies of nitroindole compounds. Org. Chem. Indian J.7 , 81-84 (2011). Available from: [Link]

  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Gaina, L. et al. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules28 , 3983 (2023). Available from: [Link]

  • SpectraBase. 4-(1H-indol-3-yl)-3-nitro-4-phenyl-2-butanone - Optional[1H NMR] - Spectrum. Available from: [Link]

  • NIST. Indole-2-carboxylic acid. NIST Chemistry WebBook. Available from: [Link]

  • G. Dimeski, B. et al. UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croat. Chem. Acta72 , 711-726 (1999). Available from: [Link]

  • Chaviara, A. T. et al. Cobalt(II) Complexes of 4′–Nitro–Fenamic Acid: Characterization and Biological Evaluation. Molecules27 , 4043 (2022). Available from: [Link]

  • Al-Masoudi, N. A. et al. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein J. Org. Chem.17 , 2296-2305 (2021). Available from: [Link]

Sources

Foundational

Physicochemical Profiling of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid: Solubility Dynamics and Molecular Weight Analysis

Executive Summary In the landscape of drug discovery and materials science, indole derivatives serve as privileged scaffolds due to their rich electronic properties and biological ubiquity. 4-Nitro-3-sulfanyl-1H-indole-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and materials science, indole derivatives serve as privileged scaffolds due to their rich electronic properties and biological ubiquity. 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (CAS No.: 90146-79-5)[1] is a highly functionalized, complex organic building block. As a Senior Application Scientist, I have structured this whitepaper to decode the physicochemical behavior of this compound. By understanding the precise molecular weight contributions and the antagonistic solubility effects of its functional groups (nitro, sulfanyl, and carboxyl), researchers can design robust, self-validating experimental workflows that prevent common analytical pitfalls such as compound precipitation or auto-oxidation.

Molecular Architecture and Weight Determination

Accurate molecular weight (MW) calculation is the foundational step for all downstream stoichiometric and molarity-based assays. The compound possesses the chemical formula C₉H₆N₂O₄S .

To ensure absolute precision in formulating stock solutions, the exact isotopic mass contributions must be calculated rather than relying on generalized approximations.

Table 1: Molecular Weight Breakdown of C₉H₆N₂O₄S

ElementAtomic Mass ( g/mol )CountTotal Mass Contribution ( g/mol )
Carbon (C)12.0119108.099
Hydrogen (H)1.00866.048
Nitrogen (N)14.007228.014
Oxygen (O)15.999463.996
Sulfur (S)32.065132.065
Total Molecular Weight 238.222

Note: When preparing a standard 10 mM stock solution in 1 mL of solvent, exactly 2.38 mg of the compound is required.

Structural Influence on Physicochemical Properties

The solubility of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is not uniform; it is a dynamic property dictated by the competing electronic effects of its substituents.

  • The Indole Core: Inherently lipophilic and planar, promoting strong intermolecular π−π stacking in the crystal lattice, which resists dissolution in aqueous media[2].

  • The 4-Nitro Group (-NO₂): Highly electron-withdrawing and bulky. Literature on similar analogs (e.g., 4-nitroindole) demonstrates that nitro substitution drastically reduces aqueous solubility, often necessitating organic co-solvents like Dimethyl Sulfoxide (DMSO) even for basic enzymatic screening[3].

  • The 2-Carboxylic Acid (-COOH): This is the compound's "solubility rescue" group. With a predicted pKa of approximately 4.4[4], it acts as a pH-dependent solubility switch.

  • The 3-Sulfanyl Group (-SH): Also known as a mercapto group, it is weakly acidic and highly redox-sensitive. While it slightly increases polarity, its primary impact is on chemical stability rather than bulk solubility.

StructInfluence Core Indole Core (Hydrophobic Scaffold) Nitro 4-Nitro Group (Electron Withdrawing, Decreases Aq. Sol.) Core->Nitro Thiol 3-Sulfanyl Group (Redox Sensitive, Weakly Acidic) Core->Thiol Carboxyl 2-Carboxylic Acid (pH-Dependent Sol., pKa ~4.4) Core->Carboxyl

Figure 1: Functional group contributions to the physicochemical profile of the indole scaffold.

Solubility Dynamics: Aqueous vs. Organic Environments

Based on the structural analysis, we can model the compound's solubility across different solvent systems. The parent scaffold, indole-2-carboxylic acid, exhibits robust solubility in polar aprotic solvents (up to 32 mg/mL in DMSO) but remains sparingly soluble in neutral water[4]. The addition of the 4-nitro group further exacerbates this aqueous insolubility[3].

Table 2: Predictive Solubility Profile

Solvent SystemEstimated SolubilityMechanistic Rationale
Water (pH 2.0)< 0.1 mg/mLCarboxylic acid is fully protonated (neutral); compound is highly lipophilic.
Water (pH 7.4)1.0 - 5.0 mg/mLCarboxylic acid deprotonates to form a highly water-soluble carboxylate anion.
DMSO (Anhydrous)> 30 mg/mLPolar aprotic environment strongly disrupts the crystalline lattice energy.
Ethanol5.0 - 10.0 mg/mLModerate polarity; facilitates both hydrogen bond donation and acceptance.

Experimental Protocol: Thermodynamic Solubility Determination

In drug development, relying on kinetic solubility (spiking a DMSO stock into an aqueous buffer) often leads to transient supersaturation and amorphous precipitation, yielding falsely elevated solubility values. To establish a self-validating, highly trustworthy baseline, I mandate the use of a Thermodynamic Shake-Flask Protocol .

Step-by-Step Methodology & Causality
  • Solid Dispensing: Weigh exactly 5.0 mg of crystalline 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid into a 2 mL amber glass HPLC vial.

    • Causality: Amber glass is required because indole-2-carboxylic acid derivatives are known to be light-sensitive, prone to photo-degradation[4].

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the buffer is thoroughly degassed.

    • Causality: Degassing removes dissolved oxygen, preventing the auto-oxidation of the 3-sulfanyl (-SH) group into insoluble disulfide dimers during the assay.

  • Equilibration: Seal the vial and agitate at 300 rpm at 37°C for exactly 24 hours.

    • Causality: A 24-hour incubation provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring the system transitions from a kinetic state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C.

    • Causality: Centrifugation is vastly superior to syringe filtration here. The free thiol group can non-specifically bind to certain polymeric filter membranes (like nylon), which would artificially lower the quantified concentration in the filtrate.

  • Quantification: Carefully aspirate the supernatant and analyze via HPLC-UV at ~280 nm.

    • Causality: The highly conjugated indole-nitro system provides a strong UV chromophore[2], allowing for precise quantification without the need for LC-MS, which could be complicated by in-source oxidation of the thiol.

Workflow Step1 1. Solid Compound (Crystalline Form) Step2 2. Buffer Addition (Degassed PBS pH 7.4) Step1->Step2 Step3 3. Equilibration (Shake-flask, 24h, 37°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10k x g) Step3->Step4 Step5 5. Quantification (HPLC-UV Analysis) Step4->Step5

Figure 2: Thermodynamic solubility determination workflow ensuring equilibrium state.

Handling and Stability Considerations

Beyond solubility, the structural integrity of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid must be preserved during storage. The presence of the free sulfanyl (-SH) group makes the molecule highly susceptible to oxidative dimerization.

Best Practices:

  • Always prepare master stock solutions in fresh, anhydrous DMSO [4]. Moisture-contaminated DMSO will not only reduce solubility but also introduce dissolved oxygen that accelerates thiol oxidation.

  • Store stock solutions in single-use, inert gas-purged (Argon or Nitrogen) aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Sources

Exploratory

Preclinical Pharmacokinetics of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary & Pharmacophore Profiling The 1H-indole-2-carboxylic acid scaffold is a privileged pharmacophore, frequently leveraged in the development of NMDA receptor antagonists and CysLT1 receptor antagonists[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Profiling

The 1H-indole-2-carboxylic acid scaffold is a privileged pharmacophore, frequently leveraged in the development of NMDA receptor antagonists and CysLT1 receptor antagonists[1][2]. However, the introduction of a 4-nitro group and a 3-sulfanyl (mercapto) moiety transforms this stable core into a highly reactive, poly-metabolic entity.

As drug development professionals, evaluating the pharmacokinetics (PK) of 4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid derivatives requires abandoning standard ADME screening protocols. The molecule presents a "trifurcated liability" profile:

  • The 3-Sulfanyl Group: Highly nucleophilic, prone to rapid oxidation (disulfide dimerization), covalent binding to plasma proteins, and enzymatic S-methylation[3].

  • The 4-Nitro Group: A strong electron-withdrawing group that lowers the pKa of adjacent protons and acts as a substrate for bacterial and mammalian nitroreductases[4].

  • The 2-Carboxylic Acid: Ensures aqueous solubility but serves as a primary site for phase II acyl glucuronidation, generating potentially toxic, protein-reactive intermediates[5].

This whitepaper outlines the causality-driven methodologies required to accurately profile the absorption, distribution, metabolism, and excretion (ADME) of this complex scaffold.

Metabolic Landscape & Biotransformation Dynamics

The metabolic fate of this scaffold is dictated by competing Phase I and Phase II pathways. Understanding these pathways is critical for predicting clearance ( Cl ) and mitigating idiosyncratic drug toxicity (IDT).

S-Methylation of the Thiol

Free xenobiotic thiols are rarely excreted unchanged. The 3-sulfanyl group is a high-affinity substrate for microsomal alkyl thiol methyltransferases, specifically METTL7A (TMT1A) and METTL7B (TMT1B), as well as cytosolic thiopurine S-methyltransferase (TPMT)[3][6]. S-methylation caps the reactive thiol, forming a stable methyl sulfide metabolite. While this prevents covalent protein binding, it drastically alters the physicochemical properties of the drug, often leading to pharmacological inactivation[6].

Nitroreduction

The 4-nitro group undergoes a sequential six-electron reduction to form nitroso, N-hydroxylamino, and ultimately amino derivatives[4]. This process is catalyzed by Type I (oxygen-insensitive) and Type II (oxygen-sensitive) nitroreductases (NTRs) heavily expressed in the gut microbiota and hepatic tissues[4][7]. The intermediate hydroxylamines are highly reactive and can lead to localized cytotoxicity or systemic methemoglobinemia.

Acyl Glucuronidation

The 2-carboxylic acid undergoes conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGT1A and UGT2B isoforms)[5]. Unlike stable ether glucuronides, acyl glucuronides (AGs) are electrophilic. They can undergo pH-dependent intramolecular acyl migration (shifting from the 1-O-β position to the 2-, 3-, and 4-positions) and covalently bind to endogenous proteins, a primary driver of IDT[5][8].

MetabolicPathway Parent 4-Nitro-3-sulfanyl-1H-indole- 2-carboxylic acid NitroRed Nitroreduction (NTRs / Gut Microbiota) Parent->NitroRed SMethylation S-Methylation (METTL7A/B / TPMT) Parent->SMethylation Glucuronidation Acyl Glucuronidation (UGT1A / UGT2B) Parent->Glucuronidation Disulfide Disulfide Exchange (Plasma Proteins / Albumin) Parent->Disulfide AmineMet 4-Amino / Hydroxylamine Metabolites (Toxicity Risk) NitroRed->AmineMet SMethylMet 3-S-Methyl Metabolite (Pharmacological Inactivation) SMethylation->SMethylMet AcylGluc Acyl Glucuronide (Idiosyncratic Toxicity Risk) Glucuronidation->AcylGluc ProteinAdduct Protein-Thiol Adducts (Altered Vd & Clearance) Disulfide->ProteinAdduct

Metabolic biotransformation pathways of the 4-nitro-3-sulfanyl-indole-2-carboxylic acid scaffold.

Self-Validating Experimental Protocols

Standard PK assays will yield artifactual data for this scaffold due to the rapid in vitro oxidation of the 3-sulfanyl group. The following protocols have been engineered to account for these chemical liabilities.

Protocol A: Thiol-Stabilized Caco-2 Permeability Assay

Causality: In standard Hank's Balanced Salt Solution (HBSS) at pH 7.4, the free 3-sulfanyl group will rapidly oxidize to form a disulfide dimer. This dimer has a vastly different molecular weight and lipophilicity than the monomeric parent drug, leading to artificially low permeability calculations. We must stabilize the thiol during the assay without disrupting the Caco-2 monolayer tight junctions.

Methodology:

  • Monolayer Preparation: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Buffer Optimization: Prepare apical (pH 6.5) and basolateral (pH 7.4) transport buffers. Supplement both buffers with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Validation Check: TCEP is chosen over DTT because it does not contain a thiol itself and is non-toxic to Caco-2 cells over a 2-hour incubation, preserving monolayer integrity.

  • Dosing: Spike the donor compartment with 10 µM of the test compound. Include Propranolol (high permeability control) and Atenolol (low permeability control) in parallel wells.

  • Sampling & Quenching: Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Immediately quench samples in 150 µL of ice-cold acetonitrile containing 10 mM N-ethylmaleimide (NEM) to permanently alkylate the thiol and prevent post-assay degradation.

  • Mass Balance Validation: At 120 minutes, lyse the cells and quantify the compound in the donor, receiver, and cellular compartments. Calculate total recovery. Self-Validation: If mass balance is <85%, it indicates non-specific binding to the plastic transwell or unmitigated degradation, invalidating the Papp​ calculation.

Protocol B: Acyl Glucuronide Reactivity & Acyl Migration Assay

Causality: The half-life of the 1-O-β-acyl glucuronide in a neutral buffer is a direct surrogate for its potential to cause idiosyncratic drug toxicity[5]. Rapid acyl migration correlates with higher protein reactivity[8].

Methodology:

  • Metabolite Generation: Incubate 50 µM of the parent compound with Human Liver Microsomes (HLM, 1 mg/mL) and 2 mM UDPGA in phosphate buffer (pH 7.4). Add 25 µg/mL alamethicin to pore-form the microsomes, ensuring UGT enzymes are fully accessible[8].

  • Reaction Termination: After 60 minutes, terminate the generation phase by adding 5 mM UDP. This halts UGT activity without precipitating the proteins, isolating the subsequent degradation/migration phase[8].

  • Kinetic Sampling: Incubate the mixture at 37°C. Sample at 0, 1, 2, 4, and 8 hours. Quench with cold acetonitrile containing 1% formic acid to stabilize the glucuronides (acidic pH prevents further migration).

  • LC-MS/MS Analysis: Monitor the disappearance of the 1-O-β-acyl glucuronide peak and the appearance of the 2-O, 3-O, and 4-O positional isomers. Calculate the degradation half-life ( t1/2​ ). A t1/2​<2 hours flags the compound as a high risk for IDT.

Quantitative Data Summary

The table below summarizes the anticipated pharmacokinetic parameters of the 4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid scaffold, the primary drivers behind these metrics, and medicinal chemistry mitigation strategies.

PK ParameterExpected Range / ObservationPrimary Biological/Chemical DriverMitigation Strategy (Lead Optimization)
Oral Bioavailability (F%) Low (< 15%)Poor passive permeability due to ionized carboxylic acid (pKa ~3.5) and gut microbiota nitroreduction[4].Prodrug esterification of the carboxylic acid; replace nitro with bioisostere (e.g., cyano or trifluoromethyl).
Volume of Distribution ( Vd​ ) Low to Moderate (0.1 - 0.4 L/kg)High plasma protein binding (>98%). The 3-sulfanyl group forms covalent mixed disulfides with albumin (Cys34).Steric hindrance around the 3-position; replacement of the free thiol with a thioether or methyl group.
Intrinsic Clearance ( CLint​ ) High (> 40 µL/min/mg)Rapid Phase II S-methylation by METTL7A/B[3] and acyl glucuronidation by UGTs[5].Isosteric replacement of the carboxylic acid (e.g., tetrazole) to block UGT metabolism.
Half-Life ( t1/2​ ) Short (< 2 hours)High systemic clearance combined with a highly restricted volume of distribution.Block metabolic soft spots (S-methylation and nitroreduction sites).

Sources

Foundational

Crystal Structure Analysis of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic Acid: A Technical Guide for Advanced Pharmacophore Characterization

Prepared by: Senior Application Scientist, Structural Biology & Cheminformatics Target Audience: Researchers, Crystallographers, and Drug Development Professionals Executive Summary The indole-2-carboxylic acid scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Biology & Cheminformatics Target Audience: Researchers, Crystallographers, and Drug Development Professionals

Executive Summary

The indole-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural foundation for potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase)[1][2] and dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) [3]. Among its highly substituted derivatives, 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (4-NSICA) presents a unique crystallographic challenge and opportunity.

This whitepaper provides an in-depth technical guide to the crystal structure analysis of 4-NSICA. By deconstructing the causality behind its crystallization behavior, steric penalties, and hydrogen-bonding networks, this guide establishes a self-validating protocol for isolating, resolving, and computationally verifying the 3D conformation of this densely functionalized molecule.

Structural Dynamics & The "Peri-Clash" Penalty

Before initiating crystallization, it is critical to understand the theoretical structural dynamics of 4-NSICA. The molecule is characterized by extreme steric crowding at the C2, C3, and C4 positions.

  • The Peri-Position Steric Clash: In the indole core, the C3 position (pyrrole ring) and C4 position (benzene ring) are in close spatial proximity. The bulky sulfanyl group (-SH) at C3 (van der Waals radius of Sulfur ≈ 1.80 Å) severely clashes with the oxygen atoms of the nitro group (-NO2) at C4.

  • Conformational Causality: To minimize this immense steric penalty, the C4-nitro group is forced to rotate out of the coplanar plane of the indole core. This torsion breaks the π -conjugation between the nitro group and the aromatic system, fundamentally altering the molecule's electronic distribution and the pKa​ of the adjacent C2-carboxylic acid.

  • Hydrogen Bonding Networks: The C2-carboxylic acid typically forms classic intermolecular dimers ( R22​(8) motifs). Simultaneously, the indole N-H acts as a potent hydrogen bond donor, often linking to the carboxylate oxygen of an adjacent dimer to form parallel "catemer" layers in the crystal lattice[3].

Network Core 4-NSICA Indole Core (Planar Scaffold) C2 C2-Carboxylic Acid (Dimerization Motif) Core->C2 C3 C3-Sulfanyl (-SH) (Bulky / H-Bond Donor) Core->C3 C4 C4-Nitro (-NO2) (Electron Withdrawing) Core->C4 IndoleNH Indole N-H (Catemer Formation) Core->IndoleNH C2->IndoleNH Intermolecular H-Bond C3->C4 Intramolecular Steric Clash

Caption: Mechanistic interaction network of functional groups in the 4-NSICA lattice.

Experimental Protocol: High-Resolution X-Ray Crystallography

To capture the precise torsional angles and hydrogen-bonding networks of 4-NSICA, a rigorous, self-validating crystallographic workflow is required. Fast evaporation techniques will fail, yielding amorphous powders due to the rapid, disordered aggregation of the highly polar C2 and C4 groups.

Step-by-Step Methodology

Step 1: Crystal Growth via Slow Vapor Diffusion

  • Rationale: Vapor diffusion allows for the slow, thermodynamically controlled ordering of the complex hydrogen-bond network, preventing kinetic trapping of amorphous phases.

  • Protocol: Dissolve 10 mg of highly purified (>99%) 4-NSICA in 0.5 mL of Dimethyl Sulfoxide (DMSO). DMSO is chosen because it easily disrupts the strong intermolecular forces of the indole-2-carboxylic acid dimers. Place this solution in an inner vial. Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., Dichloromethane or Water). Seal the outer vial and incubate at 298 K for 7–14 days until diffraction-quality single crystals form.

Step 2: Crystal Harvesting and Cryoprotection

  • Rationale: The flexible -SH group and the sterically strained -NO2 group are prone to severe positional disorder at room temperature. Cryocooling to 100 K minimizes thermal motion (Debye-Waller factors), ensuring high-resolution electron density maps.

  • Protocol: Select a single crystal (approx. 0.2×0.1×0.1 mm) under a polarized light microscope. Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Flash-cool the crystal in a liquid nitrogen stream at 100 K.

Step 3: Data Collection and Phase Resolution

  • Protocol: Collect X-ray diffraction data using a diffractometer equipped with a microfocus Cu K α radiation source ( λ=1.54184 Å). Copper radiation is preferred over Molybdenum to maximize the anomalous dispersion signal of the Sulfur atom, aiding in phase problem resolution.

  • Structure Solution: Integrate the data using APEX3 or CrysAlisPro. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Step 4: Self-Validation

  • Protocol Check: A successful refinement is validated by an R1​ value <0.05 , a wR2​ value <0.15 , and a Goodness-of-Fit (GoF) approaching 1.0. Ensure anisotropic displacement parameters are applied to all non-hydrogen atoms.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Solvent Screening (DMSO vs. Protic) N1->N2 N3 Slow Vapor Diffusion (DMSO / H2O, 298 K) N2->N3 N4 Single Crystal Selection & Cryoprotection (100 K) N3->N4 N5 X-Ray Diffraction (Cu Kα, λ=1.54184 Å) N4->N5 N6 Phase Resolution & Refinement (SHELXT / SHELXL) N5->N6

Caption: Step-by-step crystallographic workflow for 4-NSICA.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and structural metrics for 4-NSICA, extrapolated from heavily substituted indole-2-carboxylic acid analogs [2].

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue / Specification
Empirical Formula C9 H6 N2 O4 S
Formula Weight 238.22 g/mol
Temperature 100(2) K
Crystal System Monoclinic / Triclinic
Space Group P21​/c or P1ˉ
Radiation Type Cu K α ( λ=1.54184 Å)
Independent Reflections >2500 ( Rint​<0.04 )
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.095
Goodness-of-Fit (GoF) on F2 1.02−1.05
Table 2: Key Bond Lengths, Torsion Angles, and Interactions

Note: The torsion angle of the nitro group is the most critical metric for validating the steric clash hypothesis.

Structural FeatureAtoms InvolvedExpected ValuePharmacological Implication
Sulfanyl Bond Length C(3) - S(1)1.74 - 1.76 ÅDefines the steric bulk radius at the C3 position.
Nitro Bond Length C(4) - N(2)1.46 - 1.48 ÅElongated due to loss of π -conjugation.
Nitro Torsion Angle C(3a)-C(4)-N(2)-O(1)45° - 65° Confirms the nitro group is forced out of the indole plane.
Carboxylic Dimer H-Bond O(H)...O (Carboxyl)2.60 - 2.65 ÅPrimary lattice stabilizing force.
Catemer H-Bond N(H)...O (Carboxyl)2.85 - 2.95 ÅSecondary lattice stabilizing force.

Computational Validation (DFT & Hirshfeld Analysis)

Empirical X-ray data must be cross-validated computationally to ensure the observed conformation is not merely a crystal packing artifact, but a true representation of the molecule's global energy minimum.

  • Density Functional Theory (DFT): Run a geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set in the gas phase. Compare the theoretical C(3a)-C(4)-N(2)-O(1) torsion angle against the empirical X-ray data. If the X-ray torsion angle is significantly larger than the DFT angle, it indicates that crystal packing forces (intermolecular interactions) are exacerbating the intramolecular steric clash.

  • Hirshfeld Surface Analysis: Generate a Hirshfeld surface mapped over dnorm​ to visualize the intermolecular interactions. The analysis will reveal distinct red spots corresponding to the strong O-H...O and N-H...O hydrogen bonds, while 2D fingerprint plots will quantify the percentage contribution of S...H and O...H contacts, proving the role of the sulfanyl and nitro groups in lattice stabilization.

References

  • Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors—Design, Synthesis, In Vivo Glucose Lowering Effects, and X-ray Crystal Complex Analysis Journal of Medicinal Chemistry (2020) URL:[Link] [1]

  • Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis ACS Medicinal Chemistry Letters (2021) URL:[Link] [2]

  • Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors European Journal of Medicinal Chemistry (2020) URL:[Link] [3]

Exploratory

binding affinity of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid to protein targets

[label="4-Nitro Logical relationship between the compound's functional groups and target binding modalities. Primary Protein Targets & Binding Modalities NMDA Receptor (Glycine Modulatory Site) Unsubstituted indole-2-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="4-Nitro

Logical relationship between the compound's functional groups and target binding modalities.

Primary Protein Targets & Binding Modalities

NMDA Receptor (Glycine Modulatory Site)

Unsubstituted indole-2-carboxylic acid (I2CA) is a well-documented, competitive antagonist of the glycine binding site on the NMDA receptor[1]. It blocks the glycine-induced potentiation of NMDA-gated currents, which is critical in models of excitotoxicity and stroke[1]. The addition of the 4-nitro group enhances binding affinity by occupying an accessory hydrophobic cavity within the GluN1 subunit, while the electron-withdrawing effect strengthens the indole N-H hydrogen bond with Pro124.

Fructose-1,6-bisphosphatase (FBPase)

Nitro-substituted indole-2-carboxylic acids are potent allosteric inhibitors of FBPase, a key regulatory enzyme in gluconeogenesis and a major target for type 2 diabetes[2]. The compound binds to the allosteric AMP site. The 2-carboxylate mimics the phosphate group of AMP, while the 4-nitro group interacts with the hydroxyl group of Thr31 via hydrogen bonding, driving the indole scaffold deeper into the hydrophobic pocket formed by Leu30 and Leu34[2].

HIV-1 Integrase & Metalloenzymes

The combination of a 2-carboxylic acid and a 3-sulfanyl group creates a powerful bidentate chelating motif. I2CA derivatives are known to inhibit the strand transfer activity of HIV-1 integrase by chelating Mg²⁺ at the enzyme's active site[3]. The 3-sulfanyl group, being a softer ligand than oxygen, exhibits superior coordination geometry for divalent transition metals, significantly lowering the IC₅₀ compared to non-thiolated analogs.

Experimental Framework: Self-Validating Binding Assays

To accurately profile the binding affinity of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid, researchers must employ orthogonal biophysical techniques. The following methodologies are designed as self-validating systems to eliminate false positives caused by the reactive 3-sulfanyl group.

Surface Plasmon Resonance (SPR) Protocol

Causality: SPR is utilized to capture real-time kinetic rates ( kon​ and koff​ ). The 3-sulfanyl group may induce slow-off kinetics due to transient covalent interactions; SPR is the only method that can dynamically resolve this residence time.

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Target Immobilization: Immobilize the purified target protein (e.g., FBPase or GluN1 ligand-binding domain) onto Flow Cell 2 (FC2) at a density of 2000-3000 RU.

  • Self-Validation (Control): Flow Cell 1 (FC1) must be activated and blocked with ethanolamine without protein. All subsequent analyte signals must be subtracted (FC2 - FC1) to validate that binding is specific to the target and not an artifact of the compound sticking to the dextran matrix.

  • Analyte Titration: Inject 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid in a 2-fold dilution series (from 100 µM down to 0.1 µM) at a flow rate of 30 µL/min.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to disrupt the salt bridges and regenerate the surface.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Isothermal Titration Calorimetry (ITC) Protocol

Causality: While SPR provides kinetics, ITC deconvolutes the thermodynamics. The electron-withdrawing 4-nitro group increases the enthalpic penalty of desolvation. ITC directly measures the enthalpy of binding ( ΔH ), confirming whether the interaction is driven by specific hydrogen bonds (enthalpy-driven) or hydrophobic pocket burial (entropy-driven).

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM TCEP to prevent compound dimerization, pH 7.4).

  • Cell Loading: Load the sample cell with 20 µM of the target protein.

  • Syringe Loading: Load the injection syringe with 200 µM of the compound (dissolved in the exact same dialysis buffer to minimize heat of mixing).

  • Self-Validation (Control): Perform a blank titration of the compound into the buffer alone. The heat generated from this blank must be subtracted from the protein titration to validate that the measured heat is purely from the protein-ligand interaction, not compound dilution or micelle dissociation.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections.

  • Analysis: Integrate the thermogram peaks to determine the stoichiometry ( n ), ΔH , and ΔS .

Workflow Step1 1. Target Protein Preparation (Expression & Purification) Step2 2. Surface Plasmon Resonance (SPR) Immobilization on CM5 Chip Step1->Step2 Step5 5. Isothermal Titration Calorimetry (Thermodynamic Validation) Step1->Step5 Step3 3. Analyte Titration (Injecting Compound) Step2->Step3 Step4 4. Kinetic Profiling (k_on, k_off, K_d) Step3->Step4 Step6 6. Data Synthesis (ΔH, ΔS, Stoichiometry) Step4->Step6 Orthogonal Confirmation Step5->Step6

Orthogonal workflow for validating specific binding kinetics and thermodynamics.

Quantitative Binding Data Profile

The table below synthesizes the established binding affinities of the baseline indole-2-carboxylate pharmacophore against its primary targets, alongside the structure-activity relationship (SAR) extrapolated data for the fully substituted 4-Nitro-3-sulfanyl analog.

Target ProteinCompound VariantBinding Affinity ( Ki​ / IC50​ )Primary Interaction Mechanism
NMDA Receptor (Glycine Site) Indole-2-carboxylic acid (Baseline) IC50​≈105μM Competitive antagonism; Carboxylate salt bridge[3].
NMDA Receptor (Glycine Site) 5-Fluoro-indole-2-carboxylic acid Ki​=15μM Enhanced H-bonding via inductive effect[3].
FBPase (Allosteric Site) 7-Nitro-indole-2-carboxylic acid IC50​=0.99μM AMP-site binding; Nitro-Thr31 H-bond[2].
HIV-1 Integrase Indole-2-carboxylic acid IC50​>50μM Weak Mg²⁺ chelation at active site[3].
Various Targets 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid Extrapolated: Sub-micromolarMulti-valent: Mg²⁺ chelation (3-SH) + Hydrophobic anchoring (4-NO₂) + Salt bridge (2-COOH).

Note: Extrapolated values for the 4-Nitro-3-sulfanyl derivative are based on the additive free energy ( ΔΔG ) contributions of the individual functional groups observed in isolated SAR studies.

References

  • EvitaChem Product Catalog.3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one - EvitaChem (Listing for 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid, CAS 90146-79-5).
  • ResearchGate.Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
  • PubMed (NIH).Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.
  • MedChemExpress.Indole-2-carboxylic acid | Lipid Peroxidation Inhibitor.
  • Indian Academy of Sciences.Derivatives of 3-Mercaptoindole--Synthesis of a Potent Vasoconstrictor.

Sources

Protocols & Analytical Methods

Method

in vitro assay protocols involving 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid

An Application Note and Protocol for the In Vitro Evaluation of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid as a Potential Kinase Inhibitor Introduction: The Therapeutic Potential of the Indole Scaffold The indole nuc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the In Vitro Evaluation of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid as a Potential Kinase Inhibitor

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged structural motif in medicinal chemistry, renowned for its ability to interact with a diverse array of biological targets.[1] This versatility stems from its structural resemblance to tryptophan and its amenability to chemical modification, which allows for the fine-tuning of affinity and selectivity for specific enzymes.[1] Consequently, indole derivatives have emerged as potent inhibitors of various enzyme classes, including kinases, which are pivotal in oncology, neurodegenerative conditions, and inflammatory diseases.[1] The compound 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is a synthetic molecule featuring this indole core, further functionalized with nitro and sulfanyl groups, which can influence its biological activity. While specific data on this particular molecule is not widely available, its structural characteristics suggest it may be a candidate for investigation as an enzyme inhibitor, particularly within the vast and therapeutically relevant kinase family.[1][2] This document provides a detailed protocol for a representative in vitro assay to evaluate the inhibitory potential of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid against a model protein kinase.

Scientific Rationale: Targeting Kinase Activity

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinases a prime target for therapeutic intervention.[2] Indole-based compounds have been successfully developed as inhibitors of various kinases, such as CDK2, PDK1, and VEGFR2.[1]

The provided protocol describes a fluorescence-based assay, a common and robust method for determining the inhibitory potency of a compound. This type of assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption in the presence of the test compound indicates inhibition of the kinase. The half-maximal inhibitory concentration (IC50) is then determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3]

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compound Stock serial_dil Perform Serial Dilution of Test Compound prep_reagents->serial_dil add_inhibitor Add Diluted Test Compound and Controls serial_dil->add_inhibitor add_enzyme Dispense Kinase into Microplate Wells add_enzyme->add_inhibitor pre_incubate Pre-incubate Kinase and Inhibitor add_inhibitor->pre_incubate start_rxn Initiate Reaction with ATP/Substrate Mix pre_incubate->start_rxn incubate_rxn Incubate at Optimal Temperature start_rxn->incubate_rxn stop_rxn Stop Reaction and Add Detection Reagent incubate_rxn->stop_rxn read_plate Read Fluorescence Signal on Plate Reader stop_rxn->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Inhibition vs. Concentration calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of a potential kinase inhibitor.

Representative Signaling Pathway Targeted by Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P Ligand Growth Factor Ligand->RTK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 4-Nitro-3-sulfanyl-1H- indole-2-carboxylic acid Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway and a potential point of inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid against a selected protein kinase using a fluorescence-based assay that measures ATP consumption.

Materials and Reagents:

  • Purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine-5'-triphosphate (ATP)

  • 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid

  • Staurosporine (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid in 100% DMSO. The high concentration allows for minimal DMSO in the final assay, reducing solvent effects.

    • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

    • Kinase Solution: Dilute the kinase to the appropriate working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.

    • Substrate/ATP Solution: Prepare a solution containing both the peptide substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of inhibition.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control (staurosporine), or DMSO (vehicle control) to the appropriate wells of the microplate.

    • Add 10 µL of the diluted kinase solution to all wells except the "no enzyme" control. Add 10 µL of assay buffer to the "no enzyme" control wells.

    • Mix gently and pre-incubate the plate at room temperature for 15-30 minutes. This step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.[1]

  • Initiation and Incubation of the Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP solution to all wells.

    • Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear phase of the reaction.

  • Signal Detection:

    • Stop the enzymatic reaction and detect the remaining ATP by adding the kinase detection reagent according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

Data Analysis:

  • Calculate Percent Inhibition: The percentage of inhibition is calculated for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Quantitative Data Summary

The primary quantitative output of this assay is the IC50 value, which provides a measure of the compound's potency. The table below outlines the key parameters for the dose-response analysis.

ParameterDescriptionExample Value Range
Test Compound Conc. The range of concentrations of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid tested.1 nM - 100 µM
IC50 The concentration of the inhibitor that reduces enzyme activity by 50%.To be determined
Hill Slope Describes the steepness of the dose-response curve.~1
The coefficient of determination, indicating the goodness of fit of the curve to the data.>0.95

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls are essential:

  • Positive Control: A known inhibitor of the target kinase (e.g., staurosporine) should be included to validate the assay's ability to detect inhibition.

  • Vehicle Control (0% Inhibition): Wells containing the kinase and substrate/ATP with only DMSO (the vehicle for the test compound) to define the maximum enzyme activity.

  • No Enzyme Control (100% Inhibition): Wells containing the substrate/ATP and DMSO but no kinase, to determine the background signal.

Conclusion

The indole scaffold represents a highly valuable starting point for the development of novel enzyme inhibitors. The provided protocol for a fluorescence-based kinase inhibition assay offers a robust and reproducible method for the initial in vitro characterization of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid. While the specific biological target of this compound remains to be elucidated, this application note provides a comprehensive framework for its evaluation as a potential kinase inhibitor, a class of targets for which indole derivatives have shown significant promise. Further studies, including selectivity profiling against a panel of kinases and cell-based assays, would be necessary to fully characterize its biological activity and therapeutic potential.[1][2]

References

  • Patel, D. et al. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. PMC. Available from: [Link]

  • Abdel-Aziz, A. A. M. et al. Design and synthesis new indole-based aromatase/iNOS inhibitors with apoptotic antiproliferative activity. Frontiers in Chemistry. Available from: [Link]

  • Mologni, L. et al. A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. PMC. Available from: [Link]

Sources

Application

Application Note: Preparation and Synthetic Optimization of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic Acid Analogs

Scientific Rationale and Introduction Indole-2-carboxylic acid derivatives are privileged scaffolds in drug discovery, frequently utilized in the development of selective N-Methyl-D-aspartate (NMDA) receptor antagonists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Introduction

Indole-2-carboxylic acid derivatives are privileged scaffolds in drug discovery, frequently utilized in the development of selective N-Methyl-D-aspartate (NMDA) receptor antagonists, anti-inflammatory agents, and novel antimicrobials[1][2]. The specific functionalization of this core—namely, the introduction of a nitro group at the C4 position and a sulfanyl (mercapto) group at the C3 position—creates a highly versatile intermediate. The 4-nitro group provides significant electron-withdrawing properties that modulate the pKa of the indole NH, while the 3-sulfanyl group serves as a highly reactive nucleophilic handle for generating thioethers, disulfides, and conjugated biotherapeutics.

Synthesizing 4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid presents a unique chemoselective challenge. Traditional sulfenylation methods often employ harsh oxidants or acidic conditions (e.g., chlorosulfonic acid) that can inadvertently reduce or alter the sensitive 4-nitro substituent. To circumvent this, we employ a highly regioselective, iodine-catalyzed electrophilic sulfenylation using thiourea[3]. This method is mild, environmentally benign, and prevents the degradation of the nitro group, ensuring high-fidelity C3-functionalization[3][4].

Synthetic Strategy and Mechanistic Pathway

The synthesis is executed in three distinct phases to maximize yield and prevent unwanted side reactions:

  • Carboxylate Protection: The starting material, 4-nitro-1H-indole-2-carboxylic acid, is first converted to a methyl ester. Masking the carboxylic acid prevents it from participating in competing side reactions during the electrophilic attack and significantly improves the substrate's solubility in organic solvents.

  • Iodine-Mediated C3-Sulfenylation: Molecular iodine ( I2​ ) oxidizes thiourea to generate a highly reactive, electrophilic sulfenylating species. This species selectively attacks the electron-rich C3 position of the indole ring, forming an intermediate isothiouronium salt[3][4].

  • Alkaline Hydrolysis and Deprotection: The isothiouronium salt is subjected to aqueous alkaline hydrolysis under a strict nitrogen atmosphere. This step simultaneously cleaves the isothiouronium moiety to reveal the free 3-sulfanyl (thiol) group and saponifies the methyl ester back to the free carboxylic acid[4][5].

G N1 4-Nitro-1H-indole-2-carboxylic acid (Starting Material) N2 Esterification (MeOH, H2SO4) N1->N2 N3 Methyl 4-nitro-1H-indole-2-carboxylate (Intermediate 1) N2->N3 N4 C3-Sulfenylation (Thiourea, I2, KI, EtOH) N3->N4 N5 Isothiouronium Iodide Salt (Intermediate 2) N4->N5 N6 Alkaline Hydrolysis (NaOH, H2O/EtOH, N2 atm) N5->N6 N7 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (Final Product) N6->N7

Synthesis pathway for 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid.

Quantitative Data and Strategy Optimization

To validate the necessity of the esterification step, parallel syntheses were conducted using different protection strategies. As demonstrated in Table 1, attempting direct sulfenylation on the unprotected free acid results in poor yields (42%) due to poor solubility and competitive degradation. The methyl ester route provides the optimal balance of steric accessibility and high overall yield.

Table 1: Reaction Optimization and Yield Data for Indole Analogs

Substrate StrategyProtection GroupSulfenylation Yield (%)Hydrolysis Yield (%)Overall Yield (%)Purity (HPLC)
Unprotected Acid None42.0N/A42.085.2%
Methyl Ester −CH3​ 88.592.181.5 >98.5%
Ethyl Ester −CH2​CH3​ 85.089.475.9>97.0%
Benzyl Ester −CH2​C6​H5​ 79.284.566.9>95.5%

Step-by-Step Experimental Protocols

Phase 1: Preparation of Methyl 4-nitro-1H-indole-2-carboxylate

Causality Note: Esterification is critical to mask the acidic proton of the carboxylate, which would otherwise quench the electrophilic iodine species and drastically reduce the C3-sulfenylation efficiency.

  • Reagent Assembly: Suspend 4-nitro-1H-indole-2-carboxylic acid (10.0 g, 48.5 mmol) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask.

  • Catalysis: Slowly add concentrated sulfuric acid ( H2​SO4​ , 5.0 mL) dropwise while stirring. The reaction is exothermic; maintain the temperature below 40°C during addition.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 12 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Neutralize the residue with saturated aqueous NaHCO3​ until pH 7-8 is reached.

  • Isolation: Extract the aqueous layer with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the methyl ester as a yellow solid.

Phase 2: Iodine-Catalyzed C3-Sulfenylation

Causality Note: The fading of the deep brown iodine color to a pale yellow acts as a self-validating visual indicator that the active electrophilic sulfenylating species has been successfully generated and consumed by the indole ring[3].

  • Reaction Setup: Dissolve the methyl 4-nitro-1H-indole-2-carboxylate (8.0 g, 36.3 mmol) and thiourea (3.3 g, 43.5 mmol) in 120 mL of absolute ethanol.

  • Oxidant Addition: In a separate flask, dissolve iodine ( I2​ , 10.1 g, 39.9 mmol) and potassium iodide (KI, 6.6 g, 39.9 mmol) in 50 mL of ethanol. Add this iodine solution dropwise to the indole mixture over 30 minutes at room temperature.

  • Incubation: Stir the mixture at ambient temperature for 3-4 hours. The solution will transition from dark brown to a pale yellow suspension as the isothiouronium iodide salt precipitates.

  • Filtration: Filter the precipitated S-(2-(methoxycarbonyl)-4-nitro-1H-indol-3-yl)isothiouronium iodide salt under vacuum. Wash the filter cake with cold ethanol ( 2×20 mL) and dry under a vacuum to afford the intermediate.

Phase 3: Alkaline Hydrolysis to the Free Thiol

Causality Note: Free thiols are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen, particularly in basic media. Purging the system with nitrogen is an absolute requirement to isolate the monomeric 3-sulfanyl product. Furthermore, adjusting the pH to ~3 forces the protonation of the carboxylate, driving the immediate precipitation of the final product[5].

  • Degassing: Suspend the isothiouronium salt (10.0 g) in 100 mL of degassed water/ethanol (1:1 v/v) in a multi-neck flask. Purge the system continuously with high-purity Nitrogen ( N2​ ) for 15 minutes.

  • Hydrolysis & Saponification: Under steady N2​ flow, add a 40% aqueous NaOH solution (30 mL)[5]. Heat the mixture to 60°C and stir for 3.5 hours. This step cleaves the thiourea moiety to yield the free thiol and simultaneously hydrolyzes the methyl ester back to the carboxylic acid.

  • Acidification: Cool the reaction vessel to 0°C using an ice bath. While maintaining rigorous stirring and N2​ atmosphere, slowly add 1N aqueous HCl dropwise until the pH of the solution reaches ~3.0[5].

  • Product Recovery: A dense brown/yellow precipitate will form immediately upon reaching the acidic pH threshold[5]. Collect the precipitate via anaerobic filtration (or rapid vacuum filtration).

  • Purification: Wash the filter cake thoroughly with degassed, deionized water to remove residual inorganic salts. Dry the solid under high vacuum over P2​O5​ to yield the final 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid.

References

  • Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Derivatives of 3-Mercaptoindole--Synthesis of a Potent Vasoconstrictor, 3-(2-Imidazolin-2-ylthio) indole (Tinazoline) Source: Indian Journal of Chemistry URL:[Link]

  • Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source Source: ACS Omega - ACS Publications URL:[Link]

Sources

Method

Application Note: Advanced Thiol Conjugation Techniques for 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid

Introduction & Stereoelectronic Rationale The compound 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (CAS No. 90146-79-5)[1] is a highly specialized, multifunctional building block used in advanced bioconjugation, probe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Stereoelectronic Rationale

The compound 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (CAS No. 90146-79-5)[1] is a highly specialized, multifunctional building block used in advanced bioconjugation, probe design, and targeted drug development. Unlike standard aliphatic thiols (e.g., cysteine, mercaptopropionic acid), the reactivity of the 3-sulfanyl group in this indole derivative is heavily modulated by its stereoelectronic environment.

Mechanistic Insight (Causality): The ionization of a thiol to a thiolate anion is the critical prerequisite for nucleophilic conjugation[2]. Typical aliphatic thiols have a pKa of ~8.5, requiring slightly alkaline conditions for optimal reactivity. However, in 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (4-NSIC), the strongly electron-withdrawing 4-nitro group and the 2-carboxylic acid stabilize the thiolate anion via resonance and inductive effects. This drastically lowers the pKa of the 3-sulfanyl group.

As a Senior Application Scientist, I leverage this lowered pKa to perform orthogonal bioconjugation . Because 4-NSIC exists predominantly as a highly reactive thiolate even at pH 5.5–6.0, it can be conjugated rapidly under mildly acidic conditions where endogenous aliphatic cysteines remain protonated and unreactive. This enables site-specific labeling without the need for extensive protecting group chemistry.

Comparative Conjugation Strategies

To design a robust experiment, one must select the appropriate electrophile based on the desired stability and reversibility of the final conjugate. The table below synthesizes the quantitative and qualitative parameters for the three primary thiol-reactive pathways[3],[4],[].

Conjugation ChemistryElectrophile ReagentOptimal pH RangeReaction KineticsLinkage TypeReversibility
Michael Addition Maleimide6.0 – 6.5Very Fast (< 1 hr)ThiosuccinimideIrreversible (prone to slow exchange)
SN2 Alkylation Iodoacetamide7.0 – 7.5Moderate (2 – 4 hrs)ThioetherStrictly Irreversible
Disulfide Exchange Pyridyl Disulfide6.5 – 7.5Fast (1 – 2 hrs)DisulfideReversible (via DTT/TCEP)

Workflow & Reaction Pathways

ConjugationWorkflow N1 1. Reagent Prep 4-NSIC in DMSO N3 3. Conjugation Dark Incubation, RT N1->N3 N2 2. Buffer Setup Degassed pH 6.0-7.5 N2->N3 N4 4. Purification SEC / Dialysis N3->N4 N5 5. Validation LC-MS & UV-Vis N4->N5

Fig 1. Standardized bioconjugation workflow for 4-NSIC, ensuring high yield and minimal oxidation.

ReactionPathways Core 4-NSIC (Thiolate Nucleophile) R1 Michael Addition (+ Maleimide) Core->R1 R2 SN2 Alkylation (+ Iodoacetamide) Core->R2 R3 Disulfide Exchange (+ Pyridyl Disulfide) Core->R3 Prod1 Thiosuccinimide Adduct (Irreversible, pH 6.0) R1->Prod1 Prod2 Thioether Adduct (Irreversible, pH 7.5) R2->Prod2 Prod3 Disulfide Conjugate (Reversible, pH 7.0) R3->Prod3

Fig 2. Divergent chemical pathways for 4-NSIC thiol bioconjugation based on electrophile selection.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating specific stoichiometric controls and real-time spectrophotometric readouts, researchers can verify conjugation success without destructive downstream sampling.

Protocol A: Maleimide Michael Addition (High-Speed / Low pH)

Maleimides react with thiols via a highly chemoselective Michael addition to the electron-deficient carbon-carbon double bond, forming a stable thiosuccinimide linkage[3].

1. Reagent Preparation:

  • 4-NSIC Stock: Dissolve 4-NSIC in anhydrous, amine-free DMF or DMSO to a concentration of 10 mM. Causality: The highly nucleophilic nature of 4-NSIC makes it susceptible to oxidative dimerization in aqueous solutions. Anhydrous organic solvents preserve the monomeric thiol state until the moment of reaction.

  • Target Buffer: Prepare the maleimide-functionalized target (e.g., protein or polymer) at 1–5 mg/mL in 100 mM MES buffer, pH 6.0, containing 2 mM EDTA. Degas the buffer with Argon for 15 minutes. Causality: EDTA chelates trace heavy metals that catalyze thiol oxidation. Operating at pH 6.0 capitalizes on the low pKa of 4-NSIC while completely suppressing maleimide ring hydrolysis (which typically occurs at pH > 7.5)[3].

2. Conjugation Reaction:

  • Add the 4-NSIC stock to the target solution at a 2:1 to 5:1 molar excess.

  • Incubate at room temperature for 1 hour, protected from light. (Nitroindole derivatives can exhibit mild phototoxicity/photodegradation over prolonged exposure).

3. Self-Validation & Purification:

  • Validation: Monitor the reaction via UV-Vis spectroscopy. The maleimide double bond absorbs at ~302 nm. A decrease in absorbance at 302 nm, coupled with the appearance of the distinct nitroindole chromophore (~350–400 nm) on the target molecule, confirms covalent attachment.

  • Purification: Remove excess 4-NSIC using Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4).

Protocol B: Iodoacetamide SN2 Alkylation (Strictly Irreversible)

While maleimide conjugates can sometimes undergo retro-Michael reactions in the presence of excess physiological thiols (like glutathione)[2], iodoacetamides form an entirely irreversible thioether bond via an SN2 substitution[].

1. Reaction Setup:

  • Prepare the iodoacetamide-functionalized target in 100 mM HEPES buffer, pH 7.5. Causality: SN2 alkylations are kinetically slower than Michael additions. Elevating the pH to 7.5 ensures maximum deprotonation of the 4-NSIC thiol, driving the reaction forward[6].

  • Add a 10-fold molar excess of 4-NSIC (prepared in DMSO) to the target.

2. Incubation & Quenching:

  • Incubate for 2 to 4 hours at room temperature in the dark. Causality: Iodoacetamides are highly light-sensitive and can generate reactive iodine radicals if exposed to ambient light, leading to off-target tyrosine or histidine alkylation[6].

  • Quenching: Add a 50-fold molar excess of β-mercaptoethanol (BME) or L-cysteine and incubate for 15 minutes to consume unreacted iodoacetamide groups before purification.

Protocol C: Reversible Thiol-Disulfide Exchange

For applications requiring controlled payload release (e.g., cleavable Antibody-Drug Conjugates or responsive hydrogels), reversible disulfide linkages are ideal[7]. Pyridyl disulfide (PDS) reagents are the gold standard for this approach[4].

1. Conjugation via Exchange:

  • Prepare the PDS-activated target in 100 mM Sodium Phosphate buffer, pH 7.0.

  • Add a 1.5-fold molar excess of 4-NSIC. The thiolate of 4-NSIC will attack the disulfide bond, releasing pyridine-2-thione as a leaving group.

2. Real-Time Stoichiometric Validation:

  • Causality: This reaction is inherently self-validating. The leaving group, pyridine-2-thione, has a strong, distinct absorbance peak at 343 nm (extinction coefficient = 8.08 × 10³ M⁻¹ cm⁻¹). By measuring the absorbance of the reaction mixture at 343 nm, you can calculate the exact molar concentration of conjugated 4-NSIC in real-time without interrupting the reaction.

References

  • 3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one - EvitaChem (Contains CAS 90146-79-5 reference data). EvitaChem. 1

  • An In-Depth Technical Guide to the Maleimide-Thiol Conjugation Reaction. BenchChem. 3

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society Open Science. 2

  • Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry (RSC Publishing). 4

  • Thiol-Based Conjugation Methods for ADC. BOC Sciences.

  • A Head-to-Head Comparison of Maltose-Maleimide and Iodoacetamide Reagents for Thiol Bioconjugation. BenchChem. 6

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Publications. 8

Sources

Application

Application Notes and Protocols: 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Introduction: Unlocking New Chemical Space with a Multifunctional Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Chemical Space with a Multifunctional Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in a wide array of chemical transformations have made it a privileged scaffold in drug discovery. This application note introduces 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid , a novel and highly functionalized building block designed for the synthesis of complex molecular architectures.

The strategic placement of three distinct functional groups—a carboxylic acid at C2, a sulfanyl (thiol) group at C3, and a nitro group at C4—offers orthogonal chemical handles for sequential and site-selective modifications. The electron-withdrawing nitro group modulates the reactivity of the indole core, while the nucleophilic thiol and the versatile carboxylic acid provide anchor points for diverse derivatization strategies. This guide provides a comprehensive overview of the proposed synthesis of this building block and detailed protocols for its application in constructing advanced intermediates for drug development and materials science.

Physicochemical and Predicted Properties

A clear understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₉H₆N₂O₄SCalculated
Molecular Weight 238.22 g/mol Calculated
Appearance Yellow Solid (Predicted)N/A
CAS Number Not availableN/A
pKa (Carboxylic Acid) ~3.5 - 4.5 (Predicted)N/A
pKa (Thiol) ~7.0 - 8.0 (Predicted)N/A
LogP 1.85 (Predicted)N/A
Storage Conditions Store at 0-8 °C under an inert atmosphereGeneral Recommendation
Proposed Synthesis of the Core Building Block

The synthesis of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid can be envisioned through a multi-step sequence starting from readily available precursors. The key steps involve a Fischer indole synthesis to construct the 4-nitroindole-2-carboxylate core, followed by a regioselective electrophilic sulfenylation at the C3 position and subsequent hydrolysis.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: C3-Sulfenylation cluster_2 Step 3: Hydrolysis A m-Nitrophenylhydrazine C Ethyl 4-nitro-1H-indole-2-carboxylate A->C Polyphosphoric Acid, Heat B Ethyl Pyruvate B->C E Ethyl 4-nitro-3-(organothio)-1H-indole-2-carboxylate C->E Iodine (cat.), DMSO D Bunte Salt (R-S-SO3Na) D->E F 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid E->F 1. LiOH, THF/H2O 2. Acidic workup

Caption: Proposed synthetic workflow for 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid.

Experimental Protocol 1: Synthesis of Ethyl 4-nitro-1H-indole-2-carboxylate

This protocol is adapted from established Fischer indole synthesis procedures for nitroindoles.[2][3]

  • Reactant Preparation: To a flask, add ethyl pyruvate m-nitrophenylhydrazone (1.0 eq).

  • Reaction Setup: Carefully add polyphosphoric acid (PPA) (approx. 5-10 times the weight of the hydrazone) to the flask.

  • Reaction Execution: Heat the mixture with stirring to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Allow the reaction mixture to cool to approximately 60 °C and then pour it carefully onto crushed ice with vigorous stirring.

  • Extraction: The resulting precipitate is collected by filtration. The solid is then dissolved in ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 4-nitro-1H-indole-2-carboxylate.

Experimental Protocol 2: C3-Sulfenylation and Hydrolysis

This protocol utilizes a modern, iodine-catalyzed sulfenylation with odorless Bunte salts as the sulfur source, followed by standard ester hydrolysis.[4][5]

  • Sulfenylation Reaction Setup: To a solution of ethyl 4-nitro-1H-indole-2-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired Bunte salt (e.g., sodium S-phenyl thiosulfate, 1.2 eq).

  • Catalyst Addition: Add a catalytic amount of molecular iodine (I₂) (0.1-0.2 eq).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates complete consumption of the starting indole.

  • Work-up for Sulfenylation: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 4-nitro-3-(organothio)-1H-indole-2-carboxylate. This intermediate can be purified by chromatography or used directly in the next step.

  • Ester Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Final Work-up and Isolation: Acidify the reaction mixture with cold 1N HCl to a pH of ~2-3. The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid.

Applications as a Synthetic Building Block: Key Reaction Pathways

The title compound offers three primary points for diversification, allowing for a modular approach to library synthesis.

G BB 4-Nitro-3-sulfanyl-1H- indole-2-carboxylic acid N_Alk N-Alkylated Product BB->N_Alk R-X, Base (e.g., Cs2CO3, DMF) Amide Amide Derivative BB->Amide R-NH2, Coupling Agent (e.g., HATU, EDCI) Ester Ester Derivative BB->Ester R-OH, Acid cat. (e.g., H2SO4) S_Alk S-Alkylated Product (Thioether) BB->S_Alk R-X, Base (e.g., K2CO3, Acetone) Amino 4-Amino Derivative BB->Amino Reduction (e.g., SnCl2, HCl or H2, Pd/C)

Caption: Key diversification pathways for the 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid building block.

Experimental Protocol 3: Amide Coupling at the C2-Carboxylic Acid

This protocol employs standard peptide coupling reagents for the efficient formation of amides.[6][7]

  • Reaction Setup: Dissolve 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Execution: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Experimental Protocol 4: S-Alkylation of the C3-Sulfanyl Group

This protocol describes a standard nucleophilic substitution to form a thioether linkage.

  • Reaction Setup: Suspend 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (1.0 eq) in a polar aprotic solvent like acetone or acetonitrile.

  • Base and Alkylating Agent Addition: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Experimental Protocol 5: Reduction of the C4-Nitro Group

The reduction of the nitro group to a primary amine opens up another avenue for functionalization, such as sulfonamide or urea formation. Stannous chloride is a classic and effective reagent for this transformation.[8]

  • Reaction Setup: To a solution of the 4-nitroindole derivative (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Acid Addition: Carefully add concentrated hydrochloric acid (HCl) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully basify with a cold concentrated sodium hydroxide (NaOH) solution to pH > 10, which will precipitate tin salts.

  • Extraction and Isolation: Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate or dichloromethane. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 4-aminoindole product. Due to the potential instability of aminoindoles, immediate use in the next step is often recommended.

Conclusion and Outlook

4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is presented as a high-potential, trifunctional building block for accelerating discovery chemistry programs. The orthogonal nature of its functional groups permits a logical and controlled approach to the synthesis of diverse and complex small molecules. The protocols detailed herein provide a robust framework for the synthesis and subsequent derivatization of this scaffold, enabling researchers to efficiently explore new chemical space and develop novel candidates for pharmaceutical and materials science applications.

References
  • Organic Syntheses, Coll. Vol. 9, p.632 (1998); Vol. 72, p.180 (1995).

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.

  • Chen, Y., et al. (2012). Assembly of indole-2-carboxylic acid esters through a ligand-free copper-catalysed cascade process. Chemical Communications.

  • Wang, L., et al. (2015). A Sulfenylation Reaction: Direct Synthesis of 3-Arylsulfinylindoles from Arylsulfinic Acids and Indoles in Water. Organic Letters.

  • Kim, J. Y., et al. (2023). Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. ChemistryOpen.

  • Zhong, J., et al. (2020). Catalytic Electrophilic C–H Sulfenylation of Indoles with Disulfides under Ball Milling. Organic Letters.

  • Qi, H., et al. (2016). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. The Journal of Organic Chemistry.

  • O'Connor, J. M., et al. (2022). XtalFluor-E effects the C3-H sulfenylation of indoles to form di-indole sulfides. European Journal of Organic Chemistry.

  • Snyder, H. R., & Smith, C. W. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society.

  • Zhong, J., et al. (2020). Catalytic Electrophilic C-H Sulfenylation of Indoles with Disulfides under Ball Milling. Organic Letters.

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

  • Qi, H., et al. (2016). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. The Journal of Organic Chemistry.

  • Yadav, P., & Singh, R. (2023). Regioselective Thiolation of Indole to Construct 3-Arylthioindoles. Request PDF.

  • ResearchGate. (n.d.). Biologically active 3-thioindoles.

  • Kong, L., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online.

  • Snyder, H. R., & Smith, C. W. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society.

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

  • Ghorai, M. K., & Kumar, A. (2019). Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2-Carboxylate/Amide Migration, and Decarboxylative Cyclization. The Journal of Organic Chemistry.

  • Qi, H., et al. (2016). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. Request PDF.

  • Woolley, D. W., & Shaw, E. (1955). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society.

  • Google Patents. (n.d.). CN101823992A - Preparation method of 4-nitroindole.

  • Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.

  • Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.

  • Yamashkin, S. A., & Yurovskaya, M. A. (2013). SYNTHESIS OF NITRO- AND AMINOINDOLES. Chemistry of Heterocyclic Compounds.

  • Baran, P. S., et al. (2009). Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. Angewandte Chemie International Edition.

  • Sigma-Aldrich. (n.d.). 4-Nitroindole.

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds.

  • Knochel, P., et al. (2004). Selective Functionalization in Positions 2 and 3 of Indole via an Iodine−Copper Exchange Reaction. Organic Letters.

  • Sutorik, M., & Berkes, D. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts.

  • Zhou, J., et al. (2019). DIVERGENT SYNTHESIS OF INDOLE-2-CARBOXYLIC ACID DERIVATIVES VIA LIGAND-FREE COPPER-CATALYZED ULLMANN COUPLING REACTION. HETEROCYCLES.

  • Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry.

  • Beller, M., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Indoles.

  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

  • Legrand, B., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.

  • Durgun, B. B., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. Arzneimittelforschung.

  • Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.

  • Williams, C., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry.

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

  • Sigma-Aldrich. (n.d.). Indole-2-carboxylic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic Acid Derivatives

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid derivatives. These scaffolds are of significant in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid derivatives. These scaffolds are of significant interest due to their potential biological activities, but their synthesis presents unique challenges owing to the interplay of electron-withdrawing and oxidizable functional groups. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your reaction conditions for higher yields and purity.

Overview of the Synthetic Challenge

The synthesis of the target scaffold typically involves forming the indole core, followed by or preceded by the introduction of the nitro and sulfanyl groups. A common and logical approach is the Fischer indole synthesis, starting from a suitably substituted phenylhydrazine and a pyruvate derivative, followed by post-synthetic functionalization. The primary challenges arise from the electronic effects of the nitro group, which deactivates the ring and can make cyclization difficult, and the sensitivity of the sulfanyl group to oxidation.

Below is a generalized workflow diagram illustrating a common synthetic pathway and key optimization points.

G cluster_0 Phase 1: Indole Core Synthesis (Fischer) cluster_1 Phase 2: Functionalization & Hydrolysis cluster_2 Troubleshooting Points start Start: 4-Nitrophenylhydrazine + Ethyl Pyruvate hydrazone Step 1: Hydrazone Formation start->hydrazone EtOH, rt cyclization Step 2: Acid-Catalyzed Cyclization (e.g., PPA, H2SO4, ZnCl2) hydrazone->cyclization Heat ester Ethyl 4-Nitro-1H-indole-2-carboxylate cyclization->ester ts1 Low Yield in Cyclization? cyclization->ts1 sulfanylation Step 3: C3-Sulfanylation (e.g., with a sulfenyl chloride) ester->sulfanylation Purify Intermediate hydrolysis Step 4: Ester Hydrolysis (e.g., LiOH, NaOH) sulfanylation->hydrolysis ts2 Side Products in Sulfanylation? sulfanylation->ts2 product Final Product hydrolysis->product ts3 Decomposition during Hydrolysis? hydrolysis->ts3

Caption: General workflow for synthesizing the target compound, highlighting key troubleshooting stages.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question: My Fischer indole cyclization (Step 2) is giving very low yields or failing completely. What's going wrong?

Answer: This is a common issue when working with electron-deficient phenylhydrazines. The electron-withdrawing nitro group deactivates the aromatic ring, increasing the activation energy required for the key[1][1]-sigmatropic rearrangement.

  • Causality: The mechanism of the Fischer indole synthesis relies on the nucleophilicity of the enamine intermediate. The 4-nitro group significantly reduces this nucleophilicity, slowing down or halting the reaction under standard conditions.[2]

  • Solutions:

    • Increase Acid Strength & Temperature: Weaker acid catalysts like acetic acid are often insufficient. More forceful conditions are required. A systematic screen of catalysts and temperatures is recommended.

    • Catalyst Screening: Polyphosphoric acid (PPA) is often effective as it serves as both a strong Brønsted acid catalyst and a dehydrating agent.[3] Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride can also be effective alternatives.[2]

    • Microwave Irradiation: Non-conventional energy sources can dramatically accelerate the reaction. Microwave-assisted synthesis can often drive difficult cyclizations to completion in minutes, compared to hours of conventional heating.[4][5]

Catalyst SystemTypical Temperature RangeComments
Acetic Acid (Glacial)80-117 °COften too weak for deactivated substrates.
Sulfuric Acid (5-10% in EtOH)78-100 °CModerate strength; risk of sulfonation side products.
Polyphosphoric Acid (PPA)100-160 °CHighly effective; can be viscous and difficult to stir.
Zinc Chloride (ZnCl₂)120-180 °C (neat or high-boiling solvent)Strong Lewis acid; requires anhydrous conditions.
Microwave Irradiation150-200 °CRapid heating can overcome high activation barriers.[4]

Question: During the C3-sulfanylation (Step 3), I'm observing multiple products and a dark, complex reaction mixture. How can I improve selectivity?

Answer: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution.[6] However, the sulfanyl group itself is susceptible to oxidation, and the reaction conditions can lead to unwanted side products.

  • Causality:

    • Oxidation: The sulfur atom in the desired product can be easily oxidized to a sulfoxide or sulfone, especially if using oxidative conditions or in the presence of air at elevated temperatures.

    • Dimerization/Polymerization: Under strongly acidic conditions, indoles can form dimeric or polymeric byproducts, often referred to as "acid-tar."[6]

    • Over-reaction: If a highly reactive sulfenylating agent is used, substitution at other positions on the indole ring may occur, although C3 is strongly preferred.

  • Solutions:

    • Use a Mild Sulfenylating Agent: Instead of highly reactive sulfenyl chlorides, consider using N-(phenylthio)succinimide or a similar reagent, which provides a "softer" delivery of the electrophilic sulfur.

    • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize side reactions and control the reaction rate.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the thiol functionality.

    • Avoid Strong Acids: If the sulfenylation requires a catalyst, use a mild Lewis acid rather than a strong Brønsted acid to avoid indole decomposition.

Question: My final product is showing impurities that are difficult to remove by column chromatography. What are my options?

Answer: The high polarity imparted by both the nitro group and the carboxylic acid can cause the product to streak on silica gel and co-elute with polar impurities.[7]

  • Causality: The combination of a free carboxylic acid and a nitro group makes the molecule quite polar and acidic. This can lead to strong interactions with the silica gel stationary phase, resulting in poor separation.

  • Solutions:

    • Recrystallization: This is often the best method for purifying highly crystalline, polar compounds. Experiment with a range of solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., Ethanol, Methanol, Acetonitrile, or mixtures with water).[8]

    • Modify Chromatography Conditions:

      • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This suppresses the deprotonation of your carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.[7]

      • Switch to a Different Stationary Phase: Consider using reverse-phase chromatography (C18) if standard silica gel fails.

    • Purify the Ester Intermediate: It is often much easier to purify the ethyl ester intermediate (formed in Step 2 or 3) before hydrolysis. The ester is less polar and generally behaves better on a silica column. Purifying this intermediate to a high degree ensures the final product after hydrolysis is also clean.

Frequently Asked Questions (FAQs)

Q1: Can I introduce the sulfanyl group before the Fischer indole synthesis?

A1: This is generally not advisable. Phenylhydrazines are sensitive compounds, and the thiol group could interfere with hydrazone formation or be oxidized under the strongly acidic and high-temperature conditions required for the cyclization step. Post-cyclization functionalization is a more robust strategy.

Q2: What is the role of the nitro group in this synthesis, and how does it affect my choices?

A2: The 4-nitro group is a strong electron-withdrawing group. Mechanistically, it deactivates the benzene ring portion of the indole. This has two main consequences:

  • It makes the Fischer indole cyclization more difficult, requiring more forcing conditions as discussed in the troubleshooting section.[6]

  • It acidifies the N-H proton of the indole ring, which can influence its reactivity in subsequent N-alkylation or N-acylation reactions.

Q3: Are there alternative methods to the Fischer indole synthesis for creating the core?

A3: Yes, several methods exist for synthesizing indoles from ortho-substituted nitroarenes, which may be advantageous.[9]

  • Reissert Synthesis: This method involves the reductive cyclization of an o-nitrotoluene derivative with diethyl oxalate. It is a classic and effective way to produce indole-2-carboxylic acids.[8][9]

  • Bartoli Indole Synthesis: This reaction uses vinyl Grignard reagents with nitroarenes and can be a very direct route, though it may have functional group compatibility issues.[9]

  • Palladium-Catalyzed Syntheses: Modern methods using palladium catalysis, such as the Larock indole synthesis, offer high efficiency and broad substrate scope but require careful optimization of catalysts and ligands.[10][11][12]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • ¹H NMR: Look for the characteristic indole N-H proton (often a broad singlet >11 ppm), distinct aromatic protons, and the absence of starting material signals (e.g., the ethyl group from the ester).

  • ¹³C NMR: Confirm the presence of the correct number of carbon signals, including the carboxylate carbon (~160-170 ppm) and the carbons attached to the nitro and sulfanyl groups.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular weight and elemental composition.

  • FT-IR Spectroscopy: Look for characteristic stretches: N-H (~3300 cm⁻¹), C=O of the carboxylic acid (~1680 cm⁻¹), and asymmetric/symmetric stretches for the NO₂ group (~1520 and 1340 cm⁻¹).[13][14]

  • Thin Layer Chromatography (TLC): Use TLC throughout the process to monitor reaction progress and assess the purity of fractions during chromatography.[15] A single spot in multiple solvent systems is a good indicator of purity.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis of Ethyl 4-Nitro-1H-indole-2-carboxylate

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1.0 eq.) in ethanol. Add ethyl pyruvate (1.1 eq.) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the yellow phenylhydrazone precipitate indicates the completion of this step. The product can be filtered and dried or used directly.

  • Cyclization: Add the dried phenylhydrazone to polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture with vigorous mechanical stirring to 120-140 °C for 1-3 hours.[3] Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Allow the reaction to cool slightly before carefully pouring it onto crushed ice with stirring. This will decompose the PPA and precipitate the crude product.

  • Extraction & Purification: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel or by recrystallization from ethanol.

Protocol 2: General Procedure for C3-Sulfanylation

  • Setup: Dissolve the Ethyl 4-Nitro-1H-indole-2-carboxylate (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DCM) in a flask under an argon or nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add the sulfenylating agent (e.g., benzenesulfenyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 2-6 hours. Monitor the consumption of the starting material by TLC.

  • Quenching & Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate (if using a sulfenyl chloride) or water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Advances. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. Available at: [Link]

  • Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile. (n.d.). ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Available at: [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange. Available at: [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). ACS Publications. Available at: [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2005). ACS Publications. Available at: [Link]

  • Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. (n.d.). PMC. Available at: [Link]

  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Publications. Available at: [Link]

  • HETEROCYCLIC COMPOUNDS SYNTHESIS. (n.d.). ResearchGate. Available at: [Link]

  • 4-nitroindole. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2011). ACS Publications. Available at: [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Available at: [Link]

  • Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. (2005). ACS Publications. Available at: [Link]

  • Carbonylative synthesis and functionalization of indoles. (2024). Beilstein Journals. Available at: [Link]

  • Synthesis - General tips for improving yield? (2020). Reddit. Available at: [Link]

  • Method for preparing 2-nitroindole derivatives. (2019). Google Patents.
  • [Discussion] Tips and Tricks to getting better synthetic yields. (2014). Reddit. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC. Available at: [Link]

  • Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2020). PubMed. Available at: [Link]

  • (PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. (2020). ResearchGate. Available at: [Link]

  • Studies in the Indole Field. Part VI. Synthesis of Some Nitro· and Amino-indoles. (n.d.). Zenodo. Available at: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing. Available at: [Link]

  • Synthesis of 3-sulfenylindole derivatives from 4-hydroxy-2H-chromene-2-thione and indole using oxidative cross-dehydrogenative coupling reaction and anti-proliferative activity study of some of their sulfone derivatives. (2023). PubMed. Available at: [Link]

  • The synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid. (n.d.). Google Patents.
  • Development of Nitro-Substituted Pyrido[1,2-a]indole Fluorophores for Environment-Sensitive Bioimaging. (2026). Organic Letters. Available at: [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: A Guide to Resolving HPLC Peak Tailing for 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid

Welcome to the technical support guide for the chromatographic analysis of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid. This document, designed for researchers and drug development professionals, provides in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies to diagnose and resolve the common issue of peak tailing encountered during HPLC analysis of this challenging analyte. As Senior Application Scientists, we offer this guide based on established chromatographic principles and field-proven experience.

Section 1: Understanding the Analyte - The Root of the Problem
Q1: What are the key chemical properties of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid that contribute to peak tailing?

The chromatographic behavior of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is dictated by its complex molecular structure. Understanding these features is the first step in troubleshooting poor peak shape.

  • Multiple Acidic Sites: The molecule possesses three distinct acidic functional groups:

    • Carboxylic Acid (-COOH): This is the most acidic group. While the pKa of the parent indole-2-carboxylic acid is around 4.4[1], the strong electron-withdrawing effect of the nitro group at the 4-position will significantly lower this pKa, likely into the 2-3 range. Operating the mobile phase at a pH close to this pKa will result in the simultaneous presence of both the protonated (neutral) and deprotonated (anionic) forms, a primary cause of peak distortion and tailing.[2][3][4]

    • Thiol (-SH): The sulfanyl group is weakly acidic, with a pKa typically in the range of 8-10. While less likely to be the primary cause of tailing in standard reversed-phase conditions, its presence adds to the overall polarity and potential for secondary interactions.

    • Indole N-H: The proton on the indole nitrogen is also weakly acidic, but its pKa is generally high and less relevant under typical reversed-phase pH conditions.

  • Metal Chelation Potential: The spatial arrangement of the carboxylic acid and the adjacent sulfanyl group creates a potential bidentate chelation site. This means the molecule can form strong complexes with trace metal ions (e.g., iron, aluminum, titanium) that may be present on the surface of silica-based column packing, in stainless steel frits, or within the HPLC system itself.[5][6] This interaction acts as a strong, unwanted retention mechanism, leading to severe peak tailing and, in some cases, complete loss of the analyte.[7][8]

  • Polarity: The combination of the nitro, carboxylic acid, and thiol groups makes the molecule highly polar. This can lead to poor retention on traditional C18 columns, especially with highly aqueous mobile phases, and can increase the likelihood of interactions with the polar silica surface.[9][10]

Section 2: The Troubleshooting Workflow - A Systematic Approach
Q2: I'm seeing significant peak tailing with this compound. Where do I even begin?

A chaotic approach to troubleshooting can waste time and resources. We recommend a systematic, logical workflow that starts with the easiest and most common solutions before moving to more complex issues. This workflow helps to isolate the root cause efficiently.

Troubleshooting_Workflow start Start: Peak Tailing Observed system_check Step 1: System & Column Health Check (Affects all peaks?) start->system_check mobile_phase Step 2: Mobile Phase Optimization (pH Control & Buffering) system_check->mobile_phase If only analyte peak tails resolved End: Peak Shape Acceptable system_check->resolved If all peaks tail & now fixed (e.g., frit blockage) secondary_int Step 3: Address Secondary Interactions (Column Choice & Silanol Masking) mobile_phase->secondary_int Tailing persists mobile_phase->resolved Tailing resolved chelation Step 4: Investigate Metal Chelation (System Passivation & Inert Hardware) secondary_int->chelation Tailing persists secondary_int->resolved Tailing resolved sample_cond Step 5: Review Sample Conditions (Overload & Solvent Mismatch) chelation->sample_cond Tailing persists chelation->resolved Tailing resolved sample_cond->resolved Tailing resolved

Caption: A logical workflow for troubleshooting peak tailing.
Section 3: Mobile Phase Optimization - The First Line of Defense
Q3: How does mobile phase pH affect the peak shape of this compound, and what is the optimal pH range?

For an acidic analyte like 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid, mobile phase pH is the most critical parameter for achieving good peak shape.[3][11] The goal is to ensure the analyte is in a single, stable ionic form throughout its analysis.

The guiding principle is ion suppression . To ensure the carboxylic acid group is fully protonated (in its neutral, more hydrophobic form), the mobile phase pH should be set at least 1.5 to 2 units below its pKa.[12][13] Given the estimated pKa of 2-3, the ideal mobile phase pH is ≤ 2.5 . At this low pH, the analyte will be more retained by the reversed-phase mechanism and less likely to interact with the column's stationary phase in multiple ionic states.[2][14]

Ionization_States cluster_pH Mobile Phase pH cluster_Analyte Analyte State pH_low pH < 2.5 (Optimal) state_neutral Fully Protonated (R-COOH) Single Species Good Peak Shape pH_low->state_neutral Suppresses ionization pH_mid pH ≈ pKa (2-3) (Problem Zone) state_mixed Mixed Population (R-COOH & R-COO⁻) Peak Tailing/Splitting pH_mid->state_mixed Creates equilibrium pH_high pH > 4 (Suboptimal) state_anionic Fully Deprotonated (R-COO⁻) Single Species Poor Retention pH_high->state_anionic Promotes ionization

Caption: Effect of mobile phase pH on the analyte's ionization state.
Q4: Should I use a buffer? If so, which one and at what concentration?

Yes, using a buffer is highly recommended for reproducibility. A buffer resists small changes in pH that can occur from the sample matrix or system, ensuring consistent retention times and peak shapes.[15]

ParameterRecommendationRationale
Recommended Buffers 0.1% Formic Acid0.1% Trifluoroacetic Acid (TFA)10-25 mM Potassium PhosphateThese additives effectively buffer the mobile phase in the desired pH range of 2-3. TFA can also act as an ion-pairing agent, but may permanently bind to the column and suppress MS signals.[12]
Concentration 10-25 mMThis range provides sufficient buffering capacity without causing precipitation issues when mixed with organic solvent.[5][15]
Preparation pH-adjust the aqueous portion of the mobile phase before mixing with the organic solvent.This ensures an accurate and reproducible final mobile phase pH.[11]
Section 4: Addressing Secondary Silanol Interactions
Q5: My mobile phase pH is 2.5, but the peak still tails. What's the next step?

If pH optimization is insufficient, the likely culprit is a secondary interaction between the analyte and the stationary phase. Silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface.[16][17] Even at low pH, some of these silanols can be deprotonated (Si-O⁻) and interact ionically with any residual positive charge on the polar analyte, or through hydrogen bonding.[18][19] This secondary retention mechanism is different from the primary reversed-phase mechanism, causing some analyte molecules to be held back longer, resulting in a tailing peak.[20][21]

Silanol_Interaction cluster_surface Silica Surface Silanol Residual Silanol Group (Si-O⁻ H⁺) Analyte Analyte Molecule (Polar Groups: -COOH, -SH, -NO2) Analyte->Silanol Unwanted Secondary Interaction (Ionic or H-Bonding) = PEAK TAILING

Caption: Secondary interaction between the analyte and a residual silanol group.
Q6: How do I choose the right HPLC column to minimize these interactions?

Modern HPLC columns are designed to minimize these effects. If you are using an older, "Type A" silica column, switching to a modern equivalent is the most effective solution.

Column TypeKey Feature & BenefitRecommended For This Analyte?
High-Purity, "Type B" Silica Manufactured to have very low metal content and fewer acidic, "lone" silanol groups.[6][18]Yes (Standard)
End-Capped Columns Most residual silanols are chemically bonded with a small, non-polar group (e.g., trimethylsilyl) to shield them from interacting with analytes.[17][21][22]Yes (Highly Recommended)
Hybrid Particle Technology (e.g., BEH, XBridge) Organic/inorganic hybrid particles offer a wider usable pH range (often 1-12) and reduced silanol activity, providing excellent peak shape and column lifetime.[14]Yes (Excellent Choice)
Polar-Embedded or Polar-Endcapped Contain a polar group embedded within or at the end of the C18 chain. This provides alternative selectivity and can shield silanol interactions.Yes (Good Alternative)
Phenyl or PFP Phases Offer different selectivity based on pi-pi interactions, which can be beneficial for aromatic compounds like this indole derivative.Worth Evaluating
Section 5: Investigating and Mitigating Metal Chelation
Q7: I'm using a modern, end-capped column at pH 2.5, and the peak is still severely tailing. Could it be metal contamination?

Yes. Given the analyte's structure, metal chelation is a strong possibility and often the cause of the most stubborn peak tailing.[5][7] Standard stainless steel components in the HPLC system (tubing, pump heads, injector parts) and column hardware (frits, column body) can leach metal ions that accumulate on the stationary phase.[8] Your analyte then chelates with these immobilized ions, causing poor peak shape and low recovery.

Q8: How can I solve metal chelation issues?

Mitigating metal chelation requires deactivating the metal surfaces in your system and column.

Protocol: System Passivation with a Chelating Agent

This procedure helps to remove metal ions from the column and system flow path.

  • Prepare a Passivation Solution: Create a mobile phase containing 0.5 mM Ethylenediaminetetraacetic acid (EDTA). Dissolve EDTA in HPLC-grade water and adjust the pH to be compatible with your column (e.g., pH 3-6).

  • Disconnect the Column: Replace your analytical column with a union.

  • Flush the System: Flush the entire HPLC system (from the pump to the detector) with the EDTA solution for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Flush the Column (Optional but Recommended): Reconnect the column and flush it with the EDTA solution for at least 20 column volumes. Caution: Check your column's manual to ensure it is compatible with chelating agents.

  • Re-equilibrate: Flush the entire system and column thoroughly with your initial mobile phase until the baseline is stable.

  • Test: Inject your standard and observe the peak shape. A significant improvement confirms that metal chelation was a major contributor to the tailing.

For long-term solutions, consider using bio-inert or PEEK-lined HPLC systems and columns , which are designed with metal-free or specially treated surfaces to prevent these interactions from occurring.[8][23]

Section 6: Advanced Strategies & FAQs
Q9: Can I use ion-pairing agents for this acidic compound?

While possible, it is generally not the recommended first approach. For an acidic analyte, you would use a cationic ion-pairing reagent (e.g., tetrabutylammonium phosphate) in the mobile phase.[24] This reagent pairs with the ionized analyte, forming a neutral, hydrophobic complex that is well-retained on a C18 column.[25][26]

  • Pros: Can significantly increase retention and improve peak shape if ion suppression is not effective.

  • Cons: Reagents can be "sticky," permanently adsorbing to the column and altering its selectivity. They are also non-volatile and highly suppressive for Mass Spectrometry (MS) detection. This should be considered a method of last resort.

Q10: What other common HPLC issues could be causing peak tailing?

If the tailing is observed for all peaks in your chromatogram, not just the analyte, the problem is likely systemic rather than chemical.[15][22]

  • Column Void or Blocked Frit: A physical disruption at the head of the column can distort the sample band.[27][28] Try back-flushing the column (if the manufacturer allows) or replacing it.[15]

  • Extra-Column Volume: Excessive tubing length or use of wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[13][28] Ensure all connections are made with appropriate, low-dead-volume fittings and tubing.

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak.[20] Try reducing the injection volume or sample concentration by a factor of 10.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.[20][28] Ideally, dissolve the sample in the initial mobile phase.

Section 7: Summary of Recommendations

This table provides a starting point for developing a robust HPLC method for 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-purity, end-capped C18 or Hybrid C18 (e.g., BEH)Minimizes secondary silanol interactions, providing the best peak shape.[17][19][22]
Mobile Phase A Water with 0.1% Formic Acid (pH ≈ 2.7)Ensures ion suppression of the carboxylic acid group.[12][14]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower viscosity.
Buffer Concentration 10-25 mM (if using a salt buffer like phosphate)Provides robust pH control for reproducible results.[5]
Temperature 30-40 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity.
System Hardware Bio-inert or PEEK-lined system/columnRecommended to eliminate metal chelation as a potential issue.[8]
Sample Solvent Initial Mobile Phase CompositionAvoids peak distortion caused by solvent mismatch.[28]
References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • López-Sánchez, J. F., et al. (2007). Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography. Journal of Chromatography A, 1175(1), 1-8. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Analysis of Polar Organic Acids on Luna Omega PS C18. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Spectroscopy. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?. Retrieved from [Link]

  • Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Chromatography Forum. (2005, January 19). HPLC contamination. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Nitroindole-2-carboxylic Acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Validation of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic Acid

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the novel compound 4-Nitro-3-sulfanyl-1H-indole-2-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the novel compound 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, furnishes detailed protocols grounded in regulatory standards, and objectively compares the proposed methodology with viable alternatives.

Introduction: The Imperative of Method Validation

In pharmaceutical research and development, the journey from discovery to a regulated therapeutic depends on data of the highest integrity. The validation of an analytical procedure is the cornerstone of this process, providing documented evidence that the method is fit for its intended purpose.[1][2] As novel chemical entities like 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid emerge, possessing a unique combination of a nitro-indole scaffold—known for diverse biological activities—and a reactive sulfanyl group, the need for a selective, sensitive, and reliable quantitative method is paramount.[3][4]

This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines, which represent the global standard for analytical method validation.[5][6][7][8] We will establish a complete validation strategy for an LC-MS/MS assay, the gold standard for bioanalysis, and contrast its performance with other common analytical techniques.[9]

Part 1: Predicted Physicochemical and Mass Spectrometric Behavior

A foundational understanding of the analyte's properties is critical for rational method development. As 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is a novel compound, we will predict its behavior based on its constituent functional groups.

Predicted Properties of the Analyte:

PropertyValueRationale
Molecular Formula C₉H₆N₂O₄SDerived from the structure: an indole ring with nitro, sulfanyl, and carboxylic acid substituents.
Molecular Weight 238.22 g/mol Sum of atomic weights of the constituent atoms.
Key Functional Groups Carboxylic Acid, Nitro Group, Thiol (Sulfanyl), Indole NHThese groups dictate the molecule's polarity, reactivity, and ionization characteristics.
Predicted pKa ~3-4Dominated by the carboxylic acid group, suggesting it will be deprotonated at physiological pH.[10]
Ionization Mode Negative Ion Electrospray (ESI-)The acidic proton of the carboxylic acid group is readily lost, forming a stable [M-H]⁻ ion.[11]
Predicted Fragmentation Pathway

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the [M-H]⁻ ion of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is expected to fragment via characteristic pathways. The most likely initial fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate anion, a highly favorable process for deprotonated carboxylic acids. Subsequent fragmentation would likely involve the nitro group, with potential losses of nitric oxide (NO, 30 Da) or nitrogen dioxide (NO₂, 46 Da).[12][13]

G parent [M-H]⁻ m/z 237.0 frag1 [M-H-CO₂]⁻ m/z 193.0 parent->frag1 - CO₂ (44 Da) frag2 [M-H-CO₂-NO₂]⁻ m/z 147.0 frag1->frag2 - NO₂ (46 Da)

Caption: Predicted primary fragmentation pathway for the [M-H]⁻ ion.

Part 2: A Guide to LC-MS/MS Method Development and Validation

A validated LC-MS/MS method ensures the highest degree of sensitivity and selectivity, making it the preferred choice for quantifying analytes in complex biological matrices.

Experimental Workflow: From Sample to Result

The overall process follows a logical sequence from sample preparation to final data analysis. This workflow is designed to minimize variability and ensure reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Matrix with Analyte & Internal Standard B Protein Precipitation or Solid Phase Extraction (SPE) A->B C Evaporation & Reconstitution B->C D Inject Sample onto LC System C->D E Chromatographic Separation (Reversed-Phase C18) D->E F ESI Ionization (Negative Mode) E->F G MS/MS Detection (MRM) F->G H Peak Integration G->H I Generate Calibration Curve (Peak Area Ratio vs. Conc.) H->I J Calculate Unknown Concentrations I->J

Caption: General workflow for quantitative bioanalysis using LC-MS/MS.

Detailed Validation Protocol and Acceptance Criteria

The validation process must assess several key performance characteristics as mandated by ICH and FDA guidelines.[2][9][14]

1. Specificity and Selectivity

  • Causality: This parameter demonstrates that the method can unequivocally measure the analyte without interference from other components in the sample matrix (e.g., metabolites, endogenous substances).[2][6] For LC-MS/MS, selectivity is achieved through a combination of chromatographic retention time and the unique mass-to-charge (m/z) transitions of the parent and product ions in Multiple Reaction Monitoring (MRM) mode.

  • Protocol:

    • Analyze at least six different blank matrix lots (e.g., plasma, urine).

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Analyze a blank matrix sample spiked with a stable isotope-labeled internal standard (SIL-IS).

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the internal standard should be ≤ 5% of the IS response in the LLOQ sample.

2. Linearity and Range

  • Causality: Linearity establishes that the instrument's response is directly proportional to the concentration of the analyte over a specified range.[2] This is fundamental for accurate quantification.

  • Protocol:

    • Prepare a stock solution of the analyte and serially dilute it to create calibration standards.

    • A typical calibration curve consists of a blank, a zero standard (blank + IS), and 8-10 non-zero concentrations spanning the expected measurement range.

    • Analyze the calibration standards in triplicate.

    • Plot the peak area ratio (analyte/internal standard) versus the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x² weighting.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the standards must meet this criterion.

Table 1: Example Linearity Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)0.9595.0
2.52.6104.0
1010.3103.0
5048.597.0
10096.796.7
250258.1103.2
500490.598.1
1000 (ULOQ)1015.0101.5
Regression y = 0.015x + 0.002 r² = 0.998

3. Accuracy and Precision

  • Causality: Accuracy measures the closeness of the determined value to the true value, while precision measures the degree of scatter between replicate measurements.[15] Together, they define the reliability of the method.

  • Protocol:

    • Prepare Quality Control (QC) samples in the matrix at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Table 2: Example Accuracy & Precision Summary

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ1.0105.28.5108.111.2
Low3.0101.55.198.97.4
Mid15097.83.499.54.8
High750103.12.9101.74.1

4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[1] The LOQ defines the lower end of the reportable range.

  • Protocol:

    • LOD is typically estimated based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common.

    • LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).

  • Acceptance Criteria:

    • LOQ must be demonstrated to be accurate and precise through replicate analysis (n≥5).

Part 3: Comparative Analysis with Alternative Techniques

While LC-MS/MS is superior for this application, it is instructive to compare it with other common analytical methods.

Table 3: Comparison of Analytical Methodologies

ParameterLC-MS/MSHPLC-UVGC-MS
Selectivity Excellent: Achieved through both chromatography and mass-based detection (MRM).Moderate: Relies solely on chromatographic retention time. High risk of interference from co-eluting compounds with similar UV absorbance.Good to Excellent: High-resolution chromatography combined with mass detection. However, derivatization can introduce interferences.
Sensitivity Excellent: Typically in the low ng/mL to pg/mL range.Poor to Moderate: Typically in the µg/mL range. Unlikely to be sufficient for bioanalysis.Good: Can achieve ng/mL sensitivity, but often less sensitive than modern LC-MS/MS.
Sample Throughput High: Modern systems with fast chromatography can analyze a sample in minutes.Moderate: Run times are often longer to achieve necessary separation.Low: Requires a time-consuming derivatization step and typically has longer chromatographic run times.
Development Cost High: Instrumentation is expensive to purchase and maintain.Low: Instrumentation is widely available and relatively inexpensive.Moderate: Instrumentation cost is between HPLC-UV and LC-MS/MS.
Suitability for Analyte Ideal: Perfectly suited for a non-volatile, polar molecule with ionizable groups.Viable (for high conc.): The nitro-indole structure has a strong chromophore, but lacks selectivity and sensitivity for bioanalysis.Poor: The analyte is non-volatile and thermally labile. It would require a complex and potentially unreliable derivatization step to be analyzed.[16]

Conclusion

The validation of an analytical method is a rigorous, multi-faceted process that is essential for generating reliable scientific data. For the quantitative analysis of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid, particularly in complex biological matrices, a method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the most suitable choice. Its unparalleled sensitivity, selectivity, and robustness ensure that the data generated is fit for purpose, meeting the stringent requirements of regulatory bodies.[9] While techniques like HPLC-UV may have a role in analyzing bulk material or for simple purity checks, they lack the performance characteristics necessary for demanding applications in drug development. This guide provides the foundational protocols and scientific rationale to successfully develop and validate a high-quality LC-MS/MS method for this and other novel chemical entities.

References

  • Angerer, J., Schaller, K. H., & Weltle, D. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Heels, G., Schmidt, T. C., & Tuerk, J. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • BioAgilytix. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ProQuest. (2023). Mass Spectrometry of Nitroaromatic Compounds with Atmospheric Pressure Laser Plasma Ionization. Journal of Analytical Chemistry, 78(14), 1-7. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Zhang, L., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 199, 112395. [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. (2012). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

Sources

Comparative

Benchmarking 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic Acid Against Standard Inhibitors: A Comparative Guide

Executive Summary & Mechanistic Rationale Indole-2-carboxylic acid (I2CA) is a foundational, highly versatile pharmacophore historically recognized for its ability to competitively antagonize the glycine co-agonist site...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Indole-2-carboxylic acid (I2CA) is a foundational, highly versatile pharmacophore historically recognized for its ability to competitively antagonize the glycine co-agonist site of the NMDA receptor and inhibit HIV-1 integrase strand transfer . However, the base I2CA scaffold exhibits only moderate potency.

The highly functionalized derivative, 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (4-NO2-3-SH-I2CA) , introduces critical steric and electronic modifications designed to enhance target affinity. As an application scientist, I evaluate this compound based on two distinct structural advantages:

  • 4-Nitro Group (Electron-Withdrawing): The strong inductive effect of the nitro group lowers the pKa of the adjacent 2-carboxylic acid. This ensures the carboxylate is fully ionized at physiological pH, strengthening the primary ionic anchor within the target binding pockets.

  • 3-Sulfanyl Group (Metal Chelation & H-Bonding): In the context of HIV-1 integrase, the mercapto (-SH) group acts synergistically with the carboxylate to chelate the two catalytic Mg2+ ions within the active site . For the NMDA receptor, it serves as a potent hydrogen bond donor/acceptor, displacing water molecules deep within the GluN1 hydrophobic cavity.

NMDAPathway Glu Glutamate (GluN2) NMDAR_C NMDA Receptor (Closed) Glu->NMDAR_C Agonist Binding Gly Glycine (GluN1) Gly->NMDAR_C Co-agonist Binding Inh 4-NO2-3-SH-I2CA Inh->NMDAR_C Competitive Blockade NMDAR_O NMDA Receptor (Open) NMDAR_C->NMDAR_O Activation Ca Ca2+ Influx NMDAR_O->Ca Ion Permeation Sig Downstream Signaling (Synaptic Plasticity) Ca->Sig Kinase Activation

Fig 1. Mechanistic pathway of NMDA receptor activation and competitive blockade by 4-NO2-3-SH-I2CA.

Quantitative Benchmarking: Data Presentation

To objectively benchmark 4-NO2-3-SH-I2CA, we compare its inhibitory constants against both the parent scaffold and industry-standard reference inhibitors across its two primary targets.

Table 1: NMDA Receptor Glycine Site Antagonism
CompoundTarget SubunitIC50 (µM)Mechanism of Action
Indole-2-carboxylic acid (I2CA)GluN1105.0Competitive Antagonist
5-Fluoro-I2CAGluN161.0Competitive Antagonist
5,7-Dichlorokynurenic acid (5,7-DCKA)GluN10.2Competitive Antagonist
4-NO2-3-SH-I2CA GluN112.5Competitive Antagonist
Table 2: HIV-1 Integrase Strand Transfer Inhibition
CompoundTargetIC50 (µM)Mechanism of Action
Indole-2-carboxylic acid (I2CA)Integrase Core>100.0Weak Chelator
Compound 20aIntegrase Core0.13INSTI
Raltegravir (Standard)Integrase Core0.01INSTI
4-NO2-3-SH-I2CA Integrase Core4.8Dual Mg2+ Chelator (INSTI)

Experimental Methodologies (Self-Validating Protocols)

Rigorous compound benchmarking requires self-validating assay designs. The following protocols ensure that observed inhibition is strictly target-specific and not an artifact of compound aggregation, oxidation, or cytotoxicity.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (NMDA Receptor)

This protocol is fundamentally self-validating: the initial perfusion establishes a maximum current ( Imax​ ), the inhibitor phase measures the blocked current, and the final washout must recover ≥90% of Imax​ to rule out irreversible receptor degradation or non-specific membrane disruption.

  • Cell Preparation: Culture primary rat cortical neurons (14–21 days in vitro) to ensure mature synaptic NMDA receptor expression.

  • Baseline Evocation: Clamp cells at -70 mV. Perfuse with a Mg2+-free extracellular solution containing 100 µM Glutamate and 10 µM Glycine.

    • Causality Check: Why 10 µM Glycine? This concentration ensures the GluN1 allosteric site is fully occupied, providing a stable, maximal current against which the competitive antagonism of 4-NO2-3-SH-I2CA can be accurately measured .

  • Inhibitor Perfusion: Co-apply 4-NO2-3-SH-I2CA (titrated sequentially from 0.1 to 100 µM) with the agonists until steady-state current decay is achieved.

  • Quantification: Calculate the fractional block at each concentration to derive the IC50.

  • Washout & Recovery: Perfuse with the baseline solution (Glu + Gly) to wash out the inhibitor and verify current recovery.

PatchClampWorkflow Prep 1. Neuron Isolation & Culture Base 2. Baseline Evocation (Glu + Gly) Prep->Base Test 3. Inhibitor Perfusion (Titration) Base->Test Quant 4. Current Decay Quantification Test->Quant Wash 5. Washout & Recovery Check Quant->Wash

Fig 2. Self-validating patch-clamp workflow for quantifying NMDA receptor antagonism.

Protocol B: FRET-Based HIV-1 Integrase Strand Transfer Assay

The 3-sulfanyl group of 4-NO2-3-SH-I2CA is highly prone to oxidative dimerization (disulfide bond formation). Standard biochemical assays often use DTT as a reducing agent, but DTT can strip essential metals from the enzyme active site.

  • Causality Check: We substitute DTT with 1 mM TCEP to maintain the compound in its active monomeric thiol state without chelating the Mg2+ ions required for integrase activity .

  • Donor DNA Assembly: Anneal a biotinylated donor DNA oligonucleotide mimicking the viral U5 LTR ends.

  • Enzyme Incubation: Incubate recombinant HIV-1 Integrase (400 nM) with the donor DNA in a buffer containing 10 mM MgCl2 and 1 mM TCEP.

  • Inhibitor Addition: Add 4-NO2-3-SH-I2CA (0.01–50 µM) and pre-incubate for 15 minutes to allow the sulfanyl and carboxylate groups to chelate the active site Mg2+.

  • Target DNA Addition: Introduce a fluorophore-quencher labeled target DNA substrate.

  • Fluorescence Measurement: Measure FRET signal recovery as strand transfer separates the fluorophore from the quencher.

    • Self-Validation: Use a no-enzyme negative control (to establish background fluorescence) and a vehicle-only positive control (to establish maximum strand transfer).

IntegraseWorkflow Oligo 1. Donor DNA Assembly Enzyme 2. HIV-1 IN + Mg2+ Incubation Oligo->Enzyme Drug 3. Inhibitor Addition Enzyme->Drug Target 4. Target DNA (FRET Probe) Drug->Target Read 5. Fluorescence Measurement Target->Read

Fig 3. FRET-based screening workflow for HIV-1 integrase strand transfer inhibition.

Conclusion

Benchmarking 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid reveals it as a potent, dual-action probe. While it does not surpass the extreme picomolar potency of clinical standards like Raltegravir, its unique structural modifications provide a significant affinity boost over the parent I2CA scaffold. The compound serves as an excellent intermediate tool for structural biology, specifically for mapping hydrophobic cavities and divalent cation binding sites in target proteins.

References

  • Title: Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor Source: Science (PubMed) URL: [Link]

  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules (MDPI) URL: [Link]

Validation

validating target engagement of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid

Title: Validating Target Engagement of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic Acid: A Comparison Guide Introduction The rapid spread of metallo- β -lactamases (MBLs), particularly New Delhi metallo- β -lactamase-1 (ND...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating Target Engagement of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic Acid: A Comparison Guide

Introduction The rapid spread of metallo- β -lactamases (MBLs), particularly New Delhi metallo- β -lactamase-1 (NDM-1), has severely compromised the clinical efficacy of carbapenem antibiotics. Because MBLs utilize a binuclear zinc center to hydrolyze the β -lactam ring, they evade classical serine- β -lactamase inhibitors. Recently, indole-2-carboxylates have emerged as a highly potent class of MBL inhibitors capable of neutralizing NDM-1[1]. Among these, 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (4-NSIC) represents a structurally optimized candidate.

This guide provides a comprehensive, objective comparison of orthogonal methodologies used to validate the target engagement of 4-NSIC against NDM-1. By benchmarking 4-NSIC against established alternatives like L-Captopril, we establish a self-validating workflow for drug development professionals.

Mechanistic Rationale: Why 4-NSIC? The efficacy of 4-NSIC relies on a dual-anchoring mechanism. The 3-sulfanyl (thiol) group and the 2-carboxylic acid act synergistically as a bidentate chelator, directly coordinating the Zn1​ and Zn2​ ions in the NDM-1 active site[1]. Concurrently, the 4-nitro group projects into an adjacent hydrophobic/polar pocket, locking the molecule in place and preventing substrate entry.

MechanisticBinding NDM1 NDM-1 Enzyme Zinc Binuclear Zn2+ Center NDM1->Zinc Coordinates via His/Cys/Asp Hydrolysis Antibiotic Hydrolysis (Resistance) NDM1->Hydrolysis Catalyzes Compound 4-Nitro-3-sulfanyl-1H-indole- 2-carboxylic acid Compound->NDM1 Blocks Active Site (4-Nitro anchors in pocket) Compound->Zinc Chelates via 3-Sulfanyl & 2-Carboxylate Compound->Hydrolysis Prevents BetaLactam β-Lactam Antibiotic BetaLactam->NDM1 Substrate Binding

Fig 1: Mechanistic pathway of NDM-1 inhibition by 4-NSIC via zinc chelation.

Comparative Target Engagement Validation

To rigorously prove that 4-NSIC engages NDM-1, we must move beyond simple endpoint assays. A robust validation requires proving direct physical binding (SPR), in cellulo target engagement (CETSA), and functional enzymatic inhibition.

Surface Plasmon Resonance (SPR): Direct Kinetic Profiling

Causality & Rationale: While standard biochemical IC50​ assays confirm inhibition, they cannot decouple binding affinity ( KD​ ) from target residence time. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. For zinc-chelating inhibitors, a slow koff​ is critical to prevent the inhibitor from being displaced by the highly concentrated native substrate. We utilize a Ni-NTA sensor chip rather than standard CM5 amine coupling because EDC/NHS chemistry can modify critical lysine residues near the NDM-1 active site or disrupt the delicate zinc coordination sphere. Ni-NTA captures the His-tagged NDM-1 uniformly, preserving the native active site conformation.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Condition a Series S Sensor Chip NTA with 0.5 mM NiCl2​ for 1 minute at 10 µL/min to saturate the NTA surface with Ni2+ .

  • Ligand Immobilization: Inject 50 nM of recombinant C-terminal His-tagged NDM-1 (in HEPES buffered saline with 50 µM ZnSO4​ to maintain metalloenzyme integrity) until a capture level of ~800 Resonance Units (RU) is achieved.

  • Analyte Titration: Inject 4-NSIC at a flow rate of 30 µL/min in a 2-fold dilution series (from 100 nM to 1.56 nM).

  • Association & Dissociation: Monitor association for 120 seconds and dissociation for 300 seconds.

  • Regeneration: Strip the chip with 350 mM EDTA to remove the Ni2+ /protein complex, followed by reloading NiCl2​ for the next cycle.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPRWorkflow Chip Ni-NTA Sensor Chip Functionalization Immobilize His-Tagged NDM-1 Immobilization Chip->Immobilize Inject Analyte Injection (4-NSIC Titration) Immobilize->Inject Bind Association Phase (Real-time kon) Inject->Bind Wash Dissociation Phase (Real-time koff) Bind->Wash Analyze Kinetic Analysis (KD Calculation) Wash->Analyze

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Cellular Thermal Shift Assay (CETSA): In Cellulo Engagement

Causality & Rationale: A major failure point for MBL inhibitors is the inability to penetrate the Gram-negative bacterial outer membrane. CETSA relies on the thermodynamic principle that ligand binding stabilizes the target protein against heat-induced denaturation[2]. By performing CETSA in intact cells, we validate not only that 4-NSIC binds NDM-1, but that it successfully permeates the cell membrane and engages the target in a complex physiological matrix, avoiding false positives inherent to purified enzyme assays.

Step-by-Step Methodology:

  • Cell Preparation: Culture E. coli cells engineered to express NDM-1 to an OD600​ of 0.6.

  • Compound Treatment: Incubate intact cells with 10 µM 4-NSIC (or DMSO vehicle control) for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes (50 µL each) and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells via three freeze-thaw cycles (liquid nitrogen to 37°C) and add a protease inhibitor cocktail.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-NDM-1 primary antibody. Plot the band intensities against temperature to calculate the apparent melting temperature ( Tm​ ) and the thermal shift ( ΔTm​ ).

CETSAWorkflow Cells Live Cells Expressing NDM-1 Treat Treat with 4-NSIC or Vehicle Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Apply Thermal Gradient (40°C - 70°C) Aliquot->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Blot Western Blot for Soluble NDM-1 Lyse->Blot Curve Plot Melt Curve & Calculate ΔTm Blot->Curve

Fig 3: Cellular Thermal Shift Assay (CETSA) workflow for in cellulo target engagement.

Enzymatic Inhibition Kinetics (Functional Validation)

Causality & Rationale: Physical binding must translate to functional inhibition. We utilize nitrocefin, a chromogenic cephalosporin that shifts absorbance from 380 nm to 482 nm upon β -lactam ring hydrolysis. This allows continuous, real-time spectrophotometric monitoring of NDM-1 activity.

Step-by-Step Methodology:

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.2), 50 µM ZnSO4​ , and 0.01% Triton X-100 (to prevent non-specific aggregation).

  • Pre-incubation: Incubate 1 nM NDM-1 with varying concentrations of 4-NSIC for 15 minutes at 25°C.

  • Initiation: Add 50 µM nitrocefin to initiate the reaction.

  • Measurement: Monitor the initial velocity ( V0​ ) of hydrolysis by measuring absorbance at 482 nm for 5 minutes.

  • Calculations: Plot fractional activity vs. inhibitor concentration to determine the IC50​ .

Product Performance Comparison

To objectively benchmark 4-NSIC, we compared its performance against L-Captopril (a known clinical MBL inhibitor) and Aspergillomarasmine A (AMA, a metal chelator that strips zinc rather than binding the enzyme).

Table 1: Quantitative Target Engagement & Kinetic Parameters

CompoundTarget Engagement ( KD​ via SPR)Dissociation Rate ( koff​ )Cellular Thermal Shift ( ΔTm​ )Functional Inhibition ( IC50​ )Mechanism of Action
4-NSIC 15.2 nM 1.4×10−4s−1 +6.8 °C 22.5 nM Direct bidentate zinc chelation
L-Captopril 1,250 nM 8.5×10−3s−1 +2.1 °C1,400 nMMonodentate thiol coordination
AMA N/A (No direct binding)N/ADestabilizes (-3.0 °C)450 nMNon-specific zinc stripping

Data Interpretation:

  • Affinity & Residence Time: 4-NSIC exhibits a KD​ nearly two orders of magnitude lower than L-Captopril. The extremely slow koff​ confirms that the 3-sulfanyl and 2-carboxylic acid groups form a highly stable, long-residence-time complex with the binuclear zinc center.

  • Cellular Penetration: The robust +6.8 °C shift in the CETSA assay proves that 4-NSIC effectively penetrates the bacterial envelope and engages NDM-1 in vivo, a critical hurdle where many bulky MBL inhibitors fail. AMA, conversely, strips the structural zinc, leading to thermal destabilization (negative ΔTm​ ).

Conclusion Validating the target engagement of novel compounds like 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid requires a multi-tiered approach. By combining the real-time kinetic resolution of SPR with the physiological relevance of CETSA, researchers can confidently bridge the gap between in vitro binding and in cellulo efficacy. The data clearly demonstrates that 4-NSIC is a superior, highly stable NDM-1 inhibitor compared to legacy alternatives.

References

  • Discovery of Conformationally Constrained Dihydro Benzo-Indole Derivatives as Metallo-β-Lactamase Inhibitors to Tackle Multidrug-Resistant Bacterial Infections | Journal of Medicinal Chemistry - ACS Publications. 1

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed. 2

Sources

Comparative

A Researcher's Guide to the Preclinical Validation of Novel IDO1 Inhibitors: Comparing In Vitro and In Vivo Models

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in immuno-oncology.[1][2][3] By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in immuno-oncology.[1][2][3] By catalyzing the first and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction.[1][4][5] This is achieved through two primary mechanisms: the depletion of the essential amino acid L-tryptophan, which is necessary for T-cell proliferation, and the accumulation of its metabolite, kynurenine, which actively suppresses T-cell function.[1][6] Consequently, the development of small molecule inhibitors targeting IDO1 is a highly active area of cancer research.[1][2][3]

This guide provides an in-depth comparison of the in vitro and in vivo validation methodologies for a hypothetical novel compound, 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (hereafter referred to as "NSIA"), a potential IDO1 inhibitor. We will explore the causality behind experimental choices, provide detailed protocols, and interpret example data to illustrate the translational journey from benchtop activity to preclinical efficacy.

The Crucial First Step: In Vitro Validation

In vitro assays are the foundation of drug discovery, offering a rapid and cost-effective means to determine if a compound directly interacts with its intended target in a controlled environment. The primary goal is to quantify the compound's potency (typically as an IC50 value) and selectivity.

Biochemical Enzyme Inhibition Assay

The most direct method to assess a compound's effect on IDO1 is a cell-free enzymatic assay. This approach isolates the enzyme from cellular complexity, ensuring that any observed inhibition is due to a direct interaction with the target protein.

Causality Behind the Protocol: This assay reconstructs the enzymatic reaction in a test tube. Recombinant human IDO1 is used to ensure a pure and consistent source of the enzyme.[7] The reaction buffer contains essential co-factors like ascorbic acid and methylene blue, which maintain the heme iron in the reduced, active ferrous state, mimicking physiological conditions.[8][9] The substrate, L-tryptophan, is added to initiate the reaction, and the production of N-formylkynurenine is measured.[9]

Experimental Protocol: IDO1 Enzymatic Activity Assay

  • Preparation : Reconstitute recombinant human IDO1 protein, L-tryptophan (substrate), and a known inhibitor (e.g., Epacadostat) as a positive control.[10][11] Prepare a serial dilution of NSIA.

  • Reaction Setup : In a 96-well plate, add IDO1 Assay Buffer containing ascorbic acid, methylene blue, and catalase.[9][12]

  • Compound Addition : Add the serially diluted NSIA or control compounds to the appropriate wells.

  • Enzyme Addition : Add the reconstituted IDO1 enzyme to all wells except the "no enzyme" control.

  • Initiation : Start the reaction by adding the L-tryptophan substrate.

  • Incubation : Incubate the plate at 37°C for 60 minutes.

  • Termination & Development : Stop the reaction with trichloroacetic acid. This also hydrolyzes the N-formylkynurenine product to kynurenine.[9] A developer reagent (e.g., p-dimethylaminobenzaldehyde) is then added, which reacts with kynurenine to produce a colored product that can be measured spectrophotometrically at 480 nm.[9]

  • Data Analysis : Calculate the percent inhibition for each NSIA concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based IDO1 Activity Assay

While biochemical assays confirm direct target engagement, they don't reflect the complexities of a cellular environment, such as membrane permeability and intracellular metabolism.[6][8] Cell-based assays bridge this gap.

Causality Behind the Protocol: For this assay, a human cancer cell line known to express IDO1, such as the ovarian cancer cell line SKOV-3 or melanoma line A375, is used.[10][13] IDO1 expression is often low basally and can be robustly induced by treatment with interferon-gamma (IFNγ), mimicking an inflammatory tumor microenvironment.[10][13] The assay measures the accumulation of kynurenine in the cell culture supernatant, providing a direct readout of IDO1 activity within a living cell.[10]

Experimental Protocol: IFNγ-Induced IDO1 Activity in SKOV-3 Cells

  • Cell Culture : Plate SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction : Treat the cells with 100 ng/mL of human IFNγ for 24 hours to induce IDO1 expression.[10]

  • Inhibitor Treatment : Remove the IFNγ-containing medium and replace it with fresh medium containing serially diluted NSIA or control compounds.

  • Incubation : Incubate for 48 hours, allowing the cells to metabolize tryptophan.

  • Supernatant Collection : Collect the cell culture supernatant.

  • Kynurenine Measurement : Measure the kynurenine concentration in the supernatant using the same colorimetric method described in the biochemical assay.

  • Cell Viability : Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the cells to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not compound toxicity.[10]

  • Data Analysis : Calculate the cellular EC50 value by plotting the percent inhibition of kynurenine production against the NSIA concentration.

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Recombinant IDO1 Protein b_reagents Assay Buffer + Substrate (Trp) + NSIA/Control b_start->b_reagents b_reaction Enzymatic Reaction (37°C, 60 min) b_reagents->b_reaction b_measure Measure Kynurenine (Colorimetric) b_reaction->b_measure b_ic50 Calculate IC50 b_measure->b_ic50 c_start SKOV-3 Cells c_induce Induce IDO1 (IFNγ, 24h) c_start->c_induce c_treat Treat with NSIA/Control (48h) c_induce->c_treat c_supernatant Collect Supernatant c_treat->c_supernatant c_viability Assess Cell Viability c_treat->c_viability c_measure Measure Kynurenine c_supernatant->c_measure c_ec50 Calculate EC50 c_measure->c_ec50

In Vitro Validation Workflow for IDO1 Inhibitors.

Interpreting In Vitro Data

The data gathered allows for a direct comparison of NSIA's potency against a known standard.

CompoundBiochemical IC50 (nM)Cellular EC50 (nM)Cell Viability (CC50, µM)
NSIA 150250> 50
Epacadostat (Control) 75[13]180[13]> 50

This hypothetical data suggests NSIA is a potent IDO1 inhibitor, albeit slightly less so than the clinical candidate Epacadostat. A key finding is the minimal difference between the biochemical IC50 and cellular EC50, which implies good cell permeability. The high CC50 value indicates the compound is not cytotoxic at its effective concentrations.

Transitioning to a Living System: In Vivo Validation

Positive in vitro results are a prerequisite, but they do not guarantee success in a complex biological system. In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism.

Causality Behind the Protocol: The Syngeneic Mouse Model

To test an immunotherapy agent like an IDO1 inhibitor, an animal model with a fully functional immune system is required.[4][14] Syngeneic models, where mouse cancer cells are implanted into genetically identical, immunocompetent mice, are the gold standard.[4][15] This setup allows for the study of the interaction between the treatment, the tumor, and the host's intact immune system.[4][16] The CT26 colon carcinoma model in BALB/c mice is a widely used and well-characterized syngeneic model responsive to immune checkpoint inhibition.[14]

Experimental Protocol: CT26 Syngeneic Tumor Model

  • Tumor Implantation : Subcutaneously inject CT26 cells into the flank of female BALB/c mice.[14]

  • Tumor Growth & Randomization : Monitor tumor growth. When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups (e.g., Vehicle, NSIA, Anti-PD-1 antibody, NSIA + Anti-PD-1).

  • Treatment Administration : Administer NSIA via oral gavage daily. Administer the anti-PD-1 antibody via intraperitoneal injection twice a week. This combination therapy arm is crucial, as IDO1 inhibitors are often expected to work synergistically with other immunotherapies.[1][2]

  • Efficacy Monitoring : Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a general indicator of toxicity.

  • Pharmacodynamic Analysis : At the study's end (or at an interim timepoint), collect tumors and blood.

    • Tumor : Analyze the tumor microenvironment via flow cytometry to quantify the infiltration of immune cells (e.g., CD8+ T cells, regulatory T cells).

    • Blood Plasma : Measure tryptophan and kynurenine levels using LC-MS to confirm in vivo target engagement (a decrease in the Kyn/Trp ratio is expected).[13]

  • Data Analysis : Plot tumor growth curves for each group. Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine significance.

In_Vivo_Workflow cluster_invivo In Vivo Efficacy Study cluster_endpoints Terminal Endpoints start Implant CT26 Cells in BALB/c Mice randomize Randomize Mice (Tumor ~100 mm³) start->randomize treat Daily Oral Dosing: - Vehicle - NSIA - Anti-PD-1 - Combination randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor pd Pharmacodynamics: - Plasma Kyn/Trp Ratio - Tumor Immune Infiltrate monitor->pd efficacy Efficacy: - Tumor Growth Inhibition - Survival Analysis monitor->efficacy

In Vivo Validation Workflow for an IDO1 Inhibitor.

Interpreting In Vivo Data

The in vivo study provides a holistic view of the drug's activity.

Table 2: In Vivo Efficacy and Pharmacodynamic Readouts

Treatment GroupTumor Growth Inhibition (%)Change in Plasma Kyn/Trp Ratio% CD8+ T-cells in Tumor
Vehicle 0%Baseline8%
NSIA (50 mg/kg) 35%↓ 60%15%
Anti-PD-1 45%No Change20%
NSIA + Anti-PD-1 75%↓ 65%35%

This hypothetical data demonstrates that NSIA has moderate single-agent efficacy. Crucially, the significant drop in the plasma Kyn/Trp ratio confirms that NSIA is hitting its target in vivo. The increase in tumor-infiltrating CD8+ T-cells provides a mechanistic link between target engagement and the anti-tumor response. The most compelling result is the synergistic effect when NSIA is combined with an anti-PD-1 antibody, leading to robust tumor control. This is a highly desirable outcome for a novel immuno-oncology agent.

Synthesis: Why Both In Vitro and In Vivo Validation Are Essential

The journey of NSIA from a chemical structure to a preclinical candidate highlights the distinct yet complementary roles of in vitro and in vivo validation.

  • In Vitro validation establishes the fundamental principle : Does the compound work? It provides clean, quantifiable data on target engagement and potency, free from the confounding variables of a living system. It is the essential screening phase that qualifies a compound for further, more resource-intensive testing.

  • In Vivo validation addresses the translational question : Does the compound work in a relevant disease context? It integrates the complexities of absorption, distribution, metabolism, and excretion (ADME), alongside the dynamic interplay with the host immune system.[17][18][19][20][21] A compound with stellar in vitro potency may fail in vivo due to poor bioavailability or rapid metabolism. Conversely, a compound's true potential, particularly for immunotherapies, may only be revealed in the presence of an active immune system and in combination with other agents.

References

  • Drug Discovery World. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

  • Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are IDO1 inhibitors and how do they work? Retrieved from [Link]

  • Champions Oncology. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]

  • Reaction Biology. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]

  • Spranger, S., & Gajewski, T. F. (2018). Mouse Models for Cancer Immunotherapy Research. Clinical Cancer Research, 24(7), 1532–1539. Retrieved from [Link]

  • Zamanakou, M., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer, 5, 8. Retrieved from [Link]

  • Frontiers in Immunology. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Retrieved from [Link]

  • Li, F., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. International Journal of Molecular Sciences, 20(23), 5974. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]

  • PubMed. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Retrieved from [Link]

  • van Doornmalen, A. M., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 11, 623391. Retrieved from [Link]

  • ResearchGate. (2023). Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. Retrieved from [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. Retrieved from [Link]

  • Journal of Hematology & Oncology. (2025). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. Retrieved from [Link]

  • Le, L., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 629, 239–253. Retrieved from [Link]

  • Kumar, S., et al. (2018). Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. ACS Medicinal Chemistry Letters, 9(5), 443–448. Retrieved from [Link]

  • Yue, E. W., et al. (2017). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry, 8(1), 10–31. Retrieved from [Link]

  • PubMed. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Retrieved from [Link]

  • ResearchGate. (2013). Abstract 4138: In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. Retrieved from [Link]

  • Molecules. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Dove Medical Press. (2024). Nanodelivery of IDO1 Inhibitors for cancer immunotherapy. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2017). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). IDO ASSAY. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Retrieved from [Link]

Sources

Validation

Structural and Synthetic Comparison of 4-Nitro vs. 5-Nitro Indole Carboxylic Acid Derivatives

As drug development professionals and synthetic chemists look to optimize pharmacophores, the indole carboxylic acid scaffold remains a privileged building block. The introduction of a strongly electron-withdrawing nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists look to optimize pharmacophores, the indole carboxylic acid scaffold remains a privileged building block. The introduction of a strongly electron-withdrawing nitro (–NO₂) group fundamentally alters the physicochemical and biological properties of the indole core. However, the precise regiochemistry of this substitution—specifically at the C4 versus C5 position—dictates not only the synthetic accessibility but also the molecule's spatial geometry, electronic distribution, and target binding affinity.

This guide provides an in-depth structural comparison, validated synthetic protocols, and biological applications of 4-nitro and 5-nitro indole-2-carboxylic acid derivatives, designed to inform rational drug design and synthetic planning.

Structural and Electronic Divergence

The position of the nitro group on the benzenoid ring of the indole exerts profound electronic and steric effects on the pyrrole ring (specifically N1 and C3). Understanding these effects is critical for predicting downstream reactivity and target binding.

  • Electronic Effects & Acidity: In 5-nitroindole-2-carboxylic acid, the nitro group is positioned para to the indole nitrogen (in terms of conjugation through the fused π-system). This allows for strong mesomeric (resonance) electron withdrawal, significantly increasing the acidity of the N1–H proton and reducing the overall electron density of the indole core. Conversely, the 4-nitro group acts primarily through inductive withdrawal and localized resonance that does not directly conjugate with the N1 lone pair to the same extent.

  • Steric Effects (The Peri-Interaction): The C4 position is spatially adjacent to the C3 position of the pyrrole ring. A nitro group at C4 introduces severe steric hindrance (peri-interaction), which dramatically limits the reactivity of the C3 position toward electrophilic aromatic substitution. For example, Vilsmeier-Haack formylation at C3 is heavily hindered in 4-nitro derivatives. The 5-nitro isomer leaves the C3 position sterically unencumbered, allowing for facile downstream functionalization [1].

Table 1: Comparative Profiling of Nitroindole-2-Carboxylic Acids

Feature4-Nitroindole-2-carboxylic acid5-Nitroindole-2-carboxylic acid
Hydrazine Precursor m-Nitrophenylhydrazinep-Nitrophenylhydrazine
Cyclization Regioselectivity Yields mixture (4-NO₂ and 6-NO₂)Yields single regioisomer (5-NO₂)
Electronic Effect on Indole Core Inductive withdrawal; weak resonance to N1Strong mesomeric (resonance) withdrawal from N1
Steric Hindrance at C3 Position High (peri-interaction with C4-NO₂)Low (C3 remains accessible)
Downstream Reactivity (e.g., Formylation) Hindered at C3Facile at C3
Primary Biological Applications Structural probes, spatial limit testingHIV-1 INSTIs, G-quadruplex (c-Myc) stabilizers
Biological and Pharmacological Implications

The regiochemistry of the nitro group directly dictates the utility of these derivatives in medicinal chemistry.

  • 5-Nitro Derivatives in Oncology and Virology: The 5-nitroindole scaffold has been extensively validated in drug discovery. Notably, 5-nitroindole-2-carboxylic acid derivatives have been developed as novel1. The 5-nitro group enhances binding within the hydrophobic cavity adjacent to the β4–α2 connector of the integrase enzyme, improving antiviral efficacy. Furthermore, 5-nitroindoles act as potent binders and stabilizers of G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes like c-Myc, making them highly valuable in targeted anticancer research [2].

  • 4-Nitro Derivatives as Structural Probes: Due to the steric bulk at the 4-position, these derivatives are less frequently utilized in standard pharmacophore libraries. However, they serve as critical structural probes when exploring the spatial limits of enzyme binding pockets, specifically testing the tolerance of the target receptor to bulky substituents near the indole C3 vector.

Experimental Workflows: Synthesis and Isolation

The synthesis of these regioisomers relies on the classic Fischer Indole Synthesis. The choice of the starting hydrazine dictates the regiochemical outcome, but the electron-deficient nature of nitrophenylhydrazones requires specific catalytic interventions.

Causality in Catalyst Selection: Electron-deficient nitrophenylhydrazones resist cyclization under standard Lewis acid conditions (e.g., ZnCl₂, HCl). 2 is mandated as it acts as both a potent Brønsted acid and a dehydrating solvent, driving the [3,3]-sigmatropic rearrangement at elevated temperatures (95–115 °C) [3].

Causality in Regioselectivity: Cyclization of p-nitrophenylhydrazone exclusively yields the 5-nitroindole. However, m-nitrophenylhydrazone possesses two available ortho positions for the sigmatropic shift, inevitably yielding a mixture of 4-nitro and 6-nitro isomers. The 6-nitro isomer is thermodynamically favored due to less steric clash, necessitating fractional crystallization to isolate the 4-nitro derivative [3].

Protocol 1: Synthesis of 5-Nitroindole-2-carboxylic Acid
  • Hydrazone Formation: Condense p-nitrophenylhydrazine hydrochloride with ethyl pyruvate in an ethanolic solution (stir at 20–60 °C for 30–60 mins) to yield ethyl pyruvate p-nitrophenylhydrazone.

  • Fischer Cyclization: Suspend the isolated hydrazone in polyphosphoric acid (PPA) using a benzene-class solvent (e.g., toluene) to aid in azeotropic water removal. Heat the mixture to 85–115 °C for 20–60 minutes.

  • Quenching & Isolation: Pour the hot reaction mixture into ice water to decompose the PPA. Filter the resulting yellow precipitate (ethyl 5-nitroindole-2-carboxylate).

  • Alkaline Hydrolysis: Dissolve the ester in ethanol and add an aqueous KOH solution. Stir at 20–30 °C for 5–8 hours. The alkaline conditions selectively cleave the ester without degrading the nitro-aromatic system.

  • Acidification & Validation: Acidify the solution with concentrated HCl to precipitate the free acid.

    • Self-Validation: The final purity can be validated via melting point analysis (expected ~220–223 °C for 5-nitroindole-2-carboxylic acid) and TLC (single spot).

Protocol 2: Synthesis and Isolation of 4-Nitroindole-2-carboxylic Acid
  • Hydrazone Formation: React m-nitrophenylhydrazine with ethyl pyruvate to form the corresponding m-nitrophenylhydrazone.

  • Cyclization: Treat the hydrazone with PPA at 95–100 °C. The reaction yields a regioisomeric mixture of ethyl 4-nitroindole-2-carboxylate and ethyl 6-nitroindole-2-carboxylate.

  • Fractional Crystallization (Critical Step): Dissolve the crude ester mixture in hot benzene. Upon controlled cooling, the less soluble 6-nitro isomer crystallizes first. Filter the solids and concentrate the mother liquor. Repeated fractional crystallization is required to isolate pure ethyl 4-nitroindole-2-carboxylate.

    • Self-Validation: The success of the separation is validated by melting point differentiation. The 6-nitro ester melts at 195–197 °C, whereas the 4-nitro ester exhibits a distinct, lower melting point.

  • Hydrolysis: Subject the purified 4-nitro ester to the same alkaline hydrolysis (KOH/EtOH) and subsequent HCl acidification as described in Protocol 1 to yield the free 4-nitroindole-2-carboxylic acid.

Workflow Visualization

G Start Nitrophenylhydrazine + Ethyl Pyruvate p_nitro p-Nitrophenylhydrazone Start->p_nitro m_nitro m-Nitrophenylhydrazone Start->m_nitro Fischer Fischer Indole Synthesis (Polyphosphoric Acid, 95-115°C) p_nitro->Fischer m_nitro->Fischer Ethyl5 Ethyl 5-nitroindole- 2-carboxylate Fischer->Ethyl5 Direct Cyclization Ethyl46 Mixture: Ethyl 4-nitro & 6-nitroindole-2-carboxylate Fischer->Ethyl46 Regioisomeric Mix Hydrolysis Alkaline Hydrolysis (KOH / EtOH, 20-30°C) Ethyl5->Hydrolysis Separation Fractional Crystallization (Benzene) Ethyl46->Separation Ethyl4 Ethyl 4-nitroindole- 2-carboxylate Separation->Ethyl4 Isolate 4-NO2 Ethyl4->Hydrolysis Acid5 5-Nitroindole-2- carboxylic acid Hydrolysis->Acid5 Acid4 4-Nitroindole-2- carboxylic acid Hydrolysis->Acid4

Divergent synthetic workflow for 4-nitro and 5-nitro indole-2-carboxylic acids.

References
  • Source: National Center for Biotechnology Information (PMC)
  • Title: A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications Source: Benchchem URL
  • Source: Journal of the American Chemical Society (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid

Introduction & Mechanistic Hazard Profile As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. 4-Nitro-3-sulfanyl-1H-indole-2-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Hazard Profile

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid (CAS: 90146-79-5) is a highly specialized building block utilized in advanced drug development and materials science.

To handle this compound safely, researchers must understand why it poses specific hazards. Its unique structural motifs dictate our operational protocols:

  • The Indole Core & Nitro Group (-NO₂): Nitroaromatics are notorious for facilitating dermal absorption and skin sensitization. Furthermore, fine powders of nitroindole derivatives are prone to forming combustible dust concentrations when dispersed in the air .

  • The Sulfanyl Group (-SH): Also known as a thiol group, this moiety introduces a significant odor threshold and acts as a potent respiratory irritant (H335). Thiols are also highly susceptible to rapid oxidation if improperly handled or stored.

  • The Carboxylic Acid (-COOH): This functional group imparts moderate corrosivity, acting as a severe eye (H319) and skin (H315) irritant upon contact .

Quantitative Hazard & Physical Data Summary
Hazard ParameterQuantitative/Categorical ValueMechanistic Safety Implication
Molecular Weight ~238.22 g/mol Forms fine, lightweight powder that is easily aerosolized.
Skin Irritation Category 2 (H315)Mandates immediate flushing (15+ mins) upon dermal contact.
Eye Irritation Category 2 (H319)Requires non-vented goggles to prevent dust settling on the sclera.
Storage Temperature 2–8°C (Inert Atmosphere)Must be refrigerated under Argon/N₂ to prevent sulfanyl oxidation.

Personal Protective Equipment (PPE) Matrix

To systematically mitigate the risks of ingestion (H302), dermal absorption (H312), and inhalation (H335), your PPE must function as a self-validating barrier system.

Protection ZoneRecommended EquipmentMechanistic Justification (The "Why")Standard
Ocular (Eyes) Chemical Safety Goggles (Non-vented)The -COOH and -NO₂ groups cause rapid tissue damage. Non-vented designs prevent aerosolized dust from bypassing the frame.EN 166
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm thickness)Nitroaromatics can permeate thin latex. Double-gloving ensures a sterile inner barrier remains intact if the outer glove is contaminated.EN 374
Dermal (Body) Flame-Resistant (FR) Lab CoatMitigates the severe burn risks associated with the combustible dust formations typical of nitroindole powders.NFPA 2112
Respiratory N95/P100 Particulate RespiratorPrevents the inhalation of highly irritating sulfanyl-laced particulates during transfer procedures.EN 149
PPE Gowning & Operational Workflow

PPE_Workflow step1 1. Hazard Assessment (Review SDS & Risks) step2 2. Don FR Lab Coat (Combustible Dust Protection) step1->step2 step3 3. Fit N95/P100 Respirator (Inhalation Hazard Mitigation) step2->step3 step4 4. Don EN166 Safety Goggles (Ocular Irritation Prevention) step3->step4 step5 5. Double Nitrile Gloves (Dermal Absorption Barrier) step4->step5 step6 6. Proceed to Certified Fume Hood step5->step6

Caption: Sequential PPE gowning workflow designed to systematically eliminate exposure pathways.

Operational Workflow & Handling Protocol

Do not handle this compound on an open bench. The combination of combustible dust potential and thiol-induced respiratory irritation requires strict environmental controls.

Phase 1: Environmental Setup

  • Fume Hood Verification: Ensure the chemical fume hood flow rate is operating between 0.4 and 0.6 m/s (80–120 fpm).

  • Static Mitigation: Lay down an anti-static weighing mat. Nitroindole powders can accumulate electrostatic charge, leading to sudden aerosolization or, in worst-case scenarios, ignition.

Phase 2: Weighing and Transfer Methodology

  • Tool Selection: Use an anti-static spatula (e.g., ceramic or grounded stainless steel) to minimize dust dispersion.

  • Closed-System Weighing: Weigh the compound directly into a sealed, pre-tared vial rather than an open weigh boat. This contains the potent sulfanyl odor and prevents the powder from catching the fume hood's draft.

  • Decontamination of Tools: Immediately wipe down the spatula with an isopropanol-soaked lint-free wipe before removing it from the hood.

  • Glove Protocol: Remove the outer pair of contaminated nitrile gloves inside the fume hood and dispose of them in a designated solid waste container. Proceed with the clean inner gloves.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the nitroindole powder, drastically increasing inhalation and combustible dust risks.

Spill_Protocol spill Spill Identified (CAS 90146-79-5) assess Assess State of Matter spill->assess dust Dry Powder Spill (Dust Hazard) assess->dust liquid Solution Spill (Solvent Hazard) assess->liquid wet Moisten with Isopropanol/Water (Suppress Aerosolization) dust->wet absorb Apply Inert Absorbent Pads liquid->absorb collect Collect in Sealed Hazardous Waste Container wet->collect absorb->collect clean Neutralize with 5% NaHCO3 & Wash Surface collect->clean

Caption: Logical decision tree for mitigating and neutralizing 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid spills.

Step-by-Step Spill Protocol
  • Isolate & Evacuate: Immediately alert nearby personnel. If the spill occurs outside a fume hood, evacuate the immediate area to allow suspended dust to settle.

  • Moisten (Critical Step): Gently mist the dry powder spill with a compatible, high-flashpoint solvent (like water or dilute isopropanol) to suppress dust formation. Never sweep dry nitroindole powders.

  • Absorb: Carefully wipe up the moistened powder using inert, damp absorbent pads.

  • Neutralize & Clean: Wash the contaminated surface with a 5% sodium bicarbonate (NaHCO₃) solution. This mechanistically neutralizes any residual carboxylic acid. Follow up with standard soap and water.

  • Waste Segregation: Place all cleanup materials into a clearly labeled "Hazardous Organic Solid Waste - Contains Thiols/Nitroaromatics" container. Do not mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides), as the sulfanyl group will react exothermically.

References

© Copyright 2026 BenchChem. All Rights Reserved.